Cyy-272
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H23F2N7 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
2-N-[4-(4,4-difluoropiperidin-1-yl)phenyl]-4-N-(1H-indazol-6-yl)-5-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H23F2N7/c1-15-13-26-22(30-21(15)28-18-3-2-16-14-27-31-20(16)12-18)29-17-4-6-19(7-5-17)32-10-8-23(24,25)9-11-32/h2-7,12-14H,8-11H2,1H3,(H,27,31)(H2,26,28,29,30) |
Clave InChI |
GZYVOINWLCLXNA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Cyy-272: A Technical Whitepaper on its Mechanism of Action as a JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyy-272 is an orally active indazole derivative that has demonstrated significant potential as an anti-inflammatory agent. Its core mechanism of action is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. By directly inhibiting the phosphorylation of JNK, this compound effectively mitigates inflammatory responses in preclinical models of both acute lung injury (ALI) and obese cardiomyopathy. This document provides a comprehensive overview of the available technical data on this compound, including its inhibitory activity, therapeutic effects in disease models, and the underlying signaling pathways.
Core Mechanism of Action: JNK Inhibition
This compound functions as a potent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). The primary mechanism is the direct inhibition of JNK protein phosphorylation, a critical step in the activation of the JNK signaling cascade that plays a pivotal role in inflammatory processes.[1][2]
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound against the JNK isoforms has been quantified, with the following half-maximal inhibitory concentrations (IC50) reported:
| Target Kinase | IC50 (μM) |
| JNK1 | 1.25 |
| JNK2 | 1.07 |
| JNK3 | 1.24 |
| Data sourced from MedchemExpress.[3][4] |
Therapeutic Applications and Preclinical Findings
This compound has been investigated in two primary therapeutic areas, demonstrating its potential as an anti-inflammatory agent.
Obese Cardiomyopathy
In a preclinical model of obese cardiomyopathy, this compound has been shown to have encouraging therapeutic effects.[1] The high-lipid state associated with obesity leads to a chronic low-grade inflammation in the heart, resulting in ventricular remodeling, hypertrophy, fibrosis, and apoptosis.[1] this compound mitigates these pathological changes by significantly inhibiting inflammation in cardiomyocytes and heart tissues induced by high lipid concentrations.[1] The protective effect of this compound in this context is attributed to its direct inhibition of JNK phosphorylation.[1]
Acute Lung Injury (ALI)
This compound has also been shown to be effective in a lipopolysaccharide (LPS)-induced model of acute lung injury.[2] Inflammation is a critical driver in the pathogenesis of ALI.[2] this compound alleviates LPS-induced ALI by inhibiting the release of inflammatory cytokines in macrophages.[2] This anti-inflammatory activity is a direct result of the suppression of JNK activation and inflammatory signaling through the inhibition of JNK phosphorylation.[2]
Signaling Pathway
The mechanism of action of this compound centers on the JNK signaling pathway. In inflammatory conditions such as those induced by high lipid levels in cardiomyocytes or LPS in macrophages, stress signals lead to the activation of upstream kinases that phosphorylate and activate JNK. Activated JNK then phosphorylates a range of downstream transcription factors, primarily c-Jun, leading to the expression of pro-inflammatory genes. This compound intervenes by preventing the initial phosphorylation and activation of JNK.
Caption: this compound inhibits JNK phosphorylation, blocking downstream inflammatory signaling.
Experimental Protocols
Due to the limited availability of the full-text scientific publications, detailed, step-by-step experimental protocols for the in vivo and in vitro studies of this compound are not publicly accessible at this time. The following is a general overview of the likely experimental setups based on the available abstracts.
In Vitro JNK Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of JNK isoforms.
-
General Methodology: Recombinant JNK1, JNK2, and JNK3 enzymes would be incubated with a substrate (e.g., a c-Jun-derived peptide) and ATP in the presence of varying concentrations of this compound. The level of substrate phosphorylation would be measured, likely using a method such as radiometric assay (e.g., with [γ-³²P]ATP) or a fluorescence-based assay. The IC50 values would then be calculated from the dose-response curves.
Cell-Based Assays for Inflammation
-
Objective: To assess the ability of this compound to inhibit inflammatory responses in a cellular context.
-
General Methodology:
-
Macrophage Stimulation: A macrophage cell line (e.g., RAW 264.7) or primary macrophages would be pre-treated with different concentrations of this compound, followed by stimulation with LPS. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant would be measured by ELISA.
-
Cardiomyocyte Stimulation: A cardiomyocyte cell line (e.g., H9c2) or primary cardiomyocytes would be pre-treated with this compound and then exposed to high levels of lipids (e.g., palmitate) to induce an inflammatory response. Markers of inflammation, hypertrophy, fibrosis, and apoptosis would be assessed using techniques such as quantitative PCR, western blotting, and immunofluorescence staining.
-
In Vivo Animal Models
-
Objective: To evaluate the therapeutic efficacy of this compound in preclinical models of disease.
-
General Methodology:
-
LPS-Induced Acute Lung Injury: Mice would be administered this compound (likely orally, as it is described as orally active) prior to or after intratracheal or intranasal administration of LPS. After a set period, lung tissue would be collected for histopathological analysis (to assess inflammation and tissue damage), and bronchoalveolar lavage fluid (BALF) would be collected to measure inflammatory cell infiltration and cytokine levels.
-
High-Fat Diet-Induced Obese Cardiomyopathy: Mice or rats would be fed a high-fat diet for an extended period to induce obesity and associated cardiac dysfunction. A treatment group would receive regular administration of this compound. Cardiac function would be assessed using echocardiography. At the end of the study, heart tissue would be collected for analysis of hypertrophy, fibrosis, and inflammatory markers.
-
Caption: A general workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a promising JNK inhibitor with a clear mechanism of action and demonstrated efficacy in preclinical models of inflammatory diseases. Its ability to be administered orally enhances its potential for clinical development. Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, as well as exploring its efficacy in a broader range of inflammatory and fibrotic conditions. The development of more specific JNK isoform inhibitors based on the this compound scaffold could also be a valuable avenue for future drug discovery efforts.
Note: This document is based on publicly available information. A more in-depth analysis would require access to the full-text scientific publications and potentially unpublished data.
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Cyy-272: A Technical Guide to a Novel Indazole-Based JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyy-272 is a novel, orally active indazole derivative that has demonstrated significant potential as an inhibitor of c-Jun N-terminal kinases (JNK).[1][2] By targeting the JNK signaling pathway, this compound exerts potent anti-inflammatory effects, which have been observed in preclinical models of acute lung injury (ALI) and obese cardiomyopathy.[3][4] This technical guide provides a comprehensive overview of the currently available data on this compound, including its inhibitory activity, mechanism of action, and relevant experimental protocols. The information is intended to support further research and development of this compound and other JNK inhibitors.
Introduction to JNK Inhibition and this compound
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. The JNK signaling pathway is a critical regulator of various cellular processes, including inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK pathway has been implicated in a wide range of diseases, such as inflammatory disorders, neurodegenerative diseases, and cancer. As such, the development of selective JNK inhibitors is a promising therapeutic strategy.
This compound has emerged as a promising small molecule inhibitor of the JNK pathway. It has been shown to inhibit the phosphorylation of JNK, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[4] Preclinical studies have highlighted its therapeutic potential in mitigating the pathological effects of inflammation in both acute and chronic disease models.[3][4]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against the three main JNK isoforms has been determined and is summarized in the table below.
| Target | IC50 (μM) |
| JNK1 | 1.25[1][2] |
| JNK2 | 1.07[1][2] |
| JNK3 | 1.24[1][2] |
Caption: In vitro inhibitory activity of this compound against JNK isoforms.
Mechanism of Action
This compound functions as a direct inhibitor of JNK by preventing its phosphorylation.[3] The JNK signaling cascade is typically initiated by various stress stimuli, such as inflammatory cytokines or environmental stress. This leads to the activation of upstream kinases, which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, leading to the expression of genes involved in inflammation and apoptosis. By inhibiting the phosphorylation of JNK, this compound effectively blocks this entire downstream cascade.
Caption: JNK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on the published research, the following are representative protocols for the key experiments conducted.
General Synthesis of Indazole-Based JNK Inhibitors
While the specific synthesis route for this compound has not been disclosed, a general approach for synthesizing indazole derivatives as JNK inhibitors often involves a multi-step process. A common method is the reaction of a substituted hydrazine (B178648) with a suitably functionalized carbonyl compound to form the indazole core, followed by further modifications to introduce the desired side chains.
Caption: General workflow for the synthesis of indazole-based inhibitors.
In Vitro JNK Inhibition Assay (Representative Protocol)
-
Objective: To determine the IC50 value of this compound against JNK isoforms.
-
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
ATP and a suitable substrate (e.g., GST-c-Jun).
-
This compound at various concentrations.
-
Kinase buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare a reaction mixture containing the JNK enzyme, kinase buffer, and the substrate.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (Representative Protocol)
-
Objective: To assess the cytotoxicity of this compound on relevant cell lines (e.g., macrophages, cardiomyocytes).
-
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
MTT or other cell viability reagent.
-
96-well plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
In Vivo Model of LPS-Induced Acute Lung Injury (Representative Protocol)
-
Objective: To evaluate the in vivo efficacy of this compound in a model of acute lung injury.
-
Materials:
-
Laboratory mice (e.g., C57BL/6).
-
Lipopolysaccharide (LPS).
-
This compound.
-
Anesthesia.
-
-
Procedure:
-
Administer this compound or a vehicle control to the mice via a suitable route (e.g., oral gavage).
-
After a specified pretreatment time, induce acute lung injury by intratracheal or intraperitoneal administration of LPS.
-
Monitor the mice for signs of distress.
-
At a predetermined time point (e.g., 24 hours) after LPS administration, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and cytokine levels (e.g., TNF-α, IL-6).
-
Harvest lung tissue for histological analysis (e.g., H&E staining) to assess lung injury and for molecular analysis (e.g., Western blot) to measure JNK phosphorylation.
-
In Vitro Model of High Lipid-Induced Cardiomyocyte Inflammation (Representative Protocol)
-
Objective: To assess the protective effect of this compound on cardiomyocytes under high lipid conditions, mimicking aspects of obese cardiomyopathy.
-
Materials:
-
Primary cardiomyocytes or a suitable cardiomyocyte cell line (e.g., H9c2).
-
High-glucose, high-fat cell culture medium.
-
This compound.
-
-
Procedure:
-
Culture cardiomyocytes in standard medium.
-
Induce a state of lipotoxicity by exposing the cells to a high-glucose, high-fat medium.
-
Concurrently treat the cells with this compound or a vehicle control.
-
After a specified incubation period (e.g., 24-48 hours), assess various endpoints, including:
-
Inflammatory cytokine expression (e.g., via qPCR or ELISA).
-
Markers of cardiac hypertrophy and fibrosis (e.g., via qPCR for ANP, BNP, collagen I).
-
Apoptosis (e.g., via TUNEL assay or caspase activity assays).
-
JNK phosphorylation (e.g., via Western blot).
-
-
Caption: A logical workflow for the preclinical evaluation of a JNK inhibitor.
Conclusion and Future Directions
This compound is a promising JNK inhibitor with demonstrated anti-inflammatory properties in preclinical models of acute lung injury and obese cardiomyopathy. Its ability to modulate the JNK signaling pathway makes it an attractive candidate for further investigation in a variety of inflammatory and stress-related diseases. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, as well as its safety profile. Furthermore, exploring its efficacy in other disease models where JNK signaling is implicated could broaden its therapeutic potential. The development of more selective inhibitors for specific JNK isoforms also remains a key area of research in the field.
References
- 1. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylati… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
Unveiling the Profile of Cyy-272: An Investigational Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Cyy-272 is a novel, synthetically derived indazole compound that has demonstrated potential as a potent anti-inflammatory agent.[1][2] Developed by researchers at the Oujiang Laboratory and the School of Pharmaceutical Sciences at Wenzhou Medical University, this molecule has been identified as an inhibitor of c-Jun N-terminal kinase (JNK), a key player in inflammatory signaling pathways.[1][2] This technical overview consolidates the currently available information on this compound, including its mechanism of action and therapeutic potential.
Core Compound Details
| Feature | Description |
| Compound Name | This compound |
| Chemical Class | Indazole Derivative[1][2] |
| Mechanism of Action | JNK Inhibitor[1][2] |
| Therapeutic Areas of Interest | Acute Lung Injury, Obese Cardiomyopathy[1][2] |
| Originating Institution | Wenzhou Medical University[1][2] |
Mechanism of Action: JNK Inhibition
This compound exerts its anti-inflammatory effects by directly inhibiting the phosphorylation and subsequent activation of c-Jun N-terminal kinase (JNK).[1][2] JNKs are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group. They are activated in response to a variety of cellular stresses and inflammatory cytokines.
The JNK signaling pathway, when activated, can lead to the production of pro-inflammatory cytokines, apoptosis, and other cellular processes involved in the pathogenesis of inflammatory diseases. By inhibiting JNK phosphorylation, this compound effectively blocks these downstream events.
Therapeutic Applications and Preclinical Findings
Preclinical studies have highlighted the therapeutic potential of this compound in models of acute and chronic inflammation.
Acute Lung Injury (ALI)
In a model of lipopolysaccharide (LPS)-induced ALI, this compound demonstrated the ability to inhibit the release of inflammatory cytokines from macrophages.[1] This anti-inflammatory activity was attributed to its inhibition of JNK phosphorylation, leading to the alleviation of acute lung injury.[1]
Obese Cardiomyopathy
More recent research has explored the role of this compound in mitigating the effects of obese cardiomyopathy.[2] In this context, a high-lipid environment can induce a state of chronic low-grade inflammation in the heart, leading to adverse ventricular remodeling, including hypertrophy, fibrosis, and apoptosis.[2] this compound was shown to significantly inhibit this high-lipid-induced inflammation in cardiomyocytes and heart tissues.[2] The protective effects were directly linked to its ability to inhibit JNK protein phosphorylation.[2]
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain, the published research provides an outline of the methodologies used.
General Workflow for In Vitro and In Vivo Evaluation:
Future Directions
The existing data on this compound positions it as a promising candidate for further preclinical and clinical development. Future research will likely focus on:
-
Pharmacokinetics and Pharmacodynamics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential.
-
Safety and Toxicology: Comprehensive safety and toxicology studies will be necessary to establish a therapeutic window.
-
Optimization of the Indazole Scaffold: Further medicinal chemistry efforts may lead to the development of analogs with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyy-272: A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on Cyy-272. Details regarding its synthesis and specific experimental protocols have not been fully disclosed in the available scientific literature and are considered proprietary to the discovering research institution.
Executive Summary
This compound is a novel, synthetic indazole derivative identified as a potent and direct inhibitor of c-Jun N-terminal kinase (JNK).[1][2] Research indicates that by inhibiting JNK phosphorylation, this compound exerts significant anti-inflammatory effects. These effects have been observed in preclinical models of both acute lung injury and obese cardiomyopathy, highlighting its potential as a therapeutic agent for inflammation-driven diseases.[1][2] This whitepaper provides a comprehensive overview of the current understanding of this compound, including its discovery, mechanism of action, and biological activities, based on available scientific publications.
Discovery & Synthesis
Discovery
This compound was discovered and independently synthesized by researchers at the School of Pharmaceutical Sciences, Wenzhou Medical University.[1][2] It was identified as part of a research program focused on developing novel anti-inflammatory compounds.
Synthesis
The specific synthetic pathway for this compound is not publicly available. As an indazole derivative, its synthesis likely involves the construction of the core bicyclic indazole ring system, followed by functionalization to yield the final this compound molecule. The research group has stated that it was "independently synthesized by our laboratory," but the detailed synthetic steps, starting materials, and reaction conditions have not been published.[1]
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] JNKs are a family of protein kinases that are activated by stress stimuli, such as inflammatory cytokines, and play a crucial role in regulating cellular processes like inflammation, apoptosis, and fibrosis.
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of JNK.[1][2] This action blocks the downstream signaling cascade that leads to the expression of pro-inflammatory genes and other pathological cellular responses.
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound in inhibiting the JNK signaling pathway.
Biological Activity & Therapeutic Potential
This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases.
Acute Lung Injury (ALI)
In a model of lipopolysaccharide (LPS)-induced ALI, this compound was shown to alleviate lung injury.[2] Its anti-inflammatory activity in this context is attributed to the inhibition of inflammatory cytokine release from macrophages.[2]
Obese Cardiomyopathy
This compound has also been evaluated for its potential to mitigate obese cardiomyopathy.[1] In this disease model, which is characterized by a state of chronic low-grade inflammation, this compound demonstrated encouraging therapeutic effects.[1] It significantly inhibits inflammation in cardiomyocytes and heart tissues induced by high lipid concentrations.[1] This leads to a reduction in associated pathologies such as hypertrophy, fibrosis, and apoptosis.[1]
Data Presentation
Table 1: Summary of this compound Biological Effects
| Disease Model | Key Pathological Driver | Effect of this compound | Observed Outcome | Reference |
| Acute Lung Injury (ALI) | Lipopolysaccharide (LPS) | Inhibits JNK phosphorylation | Inhibition of inflammatory cytokine release in macrophages; Alleviation of ALI. | [2] |
| Obese Cardiomyopathy | High Lipid Concentrations | Inhibits JNK protein phosphorylation | Inhibition of inflammation in cardiomyocytes and heart tissue; Alleviation of hypertrophy, fibrosis, and apoptosis. | [1] |
Note: Specific quantitative data such as IC50 values have not been reported in the available literature.
Experimental Protocols
While the exact protocols for the experiments involving this compound are not detailed in the available abstracts, this section outlines generalized methodologies typically employed in such research.
In Vitro Studies
-
Cell Culture and Stimulation:
-
Murine macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) or cardiomyocyte cell lines (e.g., H9c2) are cultured under standard conditions.
-
Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Inflammatory conditions are induced by adding an inflammatory stimulus, such as LPS (for macrophages) or palmitate (to mimic high lipid concentrations for cardiomyocytes), for a defined period (e.g., 6-24 hours).
-
-
Cytokine Analysis:
-
The cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Cell lysates are prepared to extract total protein.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total JNK and phosphorylated JNK (p-JNK).
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The ratio of p-JNK to total JNK is quantified to determine the extent of inhibition.
-
In Vivo Studies
-
Animal Models:
-
LPS-Induced ALI Model: Mice (e.g., C57BL/6) are administered this compound (e.g., via intraperitoneal injection) prior to intratracheal or intranasal administration of LPS.
-
Obese Cardiomyopathy Model: Mice are fed a high-fat diet for several weeks to induce obesity and cardiac dysfunction. This compound is then administered daily for a specified treatment period.
-
-
Evaluation of Efficacy:
-
Histopathology: Lung or heart tissues are collected, fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E) to assess general morphology and inflammation, and with Masson's trichrome or Picrosirius red to evaluate fibrosis.
-
Immunohistochemistry: Tissue sections can be stained for markers of inflammation or apoptosis.
-
Biochemical Analysis: Blood samples may be collected to measure systemic inflammatory markers.
-
General Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
This compound is a promising novel indazole derivative that functions as a direct inhibitor of JNK phosphorylation. Its demonstrated efficacy in preclinical models of acute lung injury and obese cardiomyopathy underscores its potential as a therapeutic agent for a range of inflammatory conditions. While detailed information regarding its synthesis and specific experimental validation remains to be published, the existing data provides a strong rationale for its continued investigation and development. Future publications will be critical to fully elucidating the therapeutic window, safety profile, and potential clinical applications of this compound.
References
In-depth Technical Guide: The Biological Activity of Indazole Derivative Cyy-272
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole derivative, Cyy-272, has emerged as a potent anti-inflammatory agent with significant therapeutic potential in cardiovascular and pulmonary diseases. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action as a c-Jun N-terminal kinase (JNK) inhibitor. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the core signaling pathways and experimental workflows.
Introduction
Indazole derivatives are a class of heterocyclic compounds recognized for their broad range of biological activities, including anti-cancer and anti-inflammatory properties. This compound, a novel indazole derivative, has been identified as a selective inhibitor of the JNK signaling pathway. The c-Jun N-terminal kinases (JNKs) are key regulators of cellular responses to stress, inflammation, and apoptosis. Dysregulation of the JNK pathway is implicated in a variety of diseases, making it a compelling target for therapeutic intervention. This compound has demonstrated efficacy in preclinical models of obese cardiomyopathy and acute lung injury (ALI), primarily through its ability to suppress JNK-mediated inflammatory signaling.[1][2]
Mechanism of Action: JNK Inhibition
This compound exerts its biological effects through the direct inhibition of JNK phosphorylation.[2] By binding to JNK isoforms, this compound prevents their activation by upstream kinases, thereby blocking the downstream signaling cascade that leads to the expression of inflammatory mediators.
Kinase Inhibitory Activity
The inhibitory potency of this compound against the three main JNK isoforms has been quantified, demonstrating its activity across the JNK family.
| Kinase Target | IC50 Value (µM) |
| JNK1 | 1.25 |
| JNK2 | 1.07 |
| JNK3 | 1.24 |
Table 1: In vitro inhibitory activity of this compound against JNK isoforms.
Signaling Pathway
This compound targets a critical node in the stress-activated protein kinase/mitogen-activated protein kinase (SAPK/MAPK) signaling cascade. Environmental stresses and inflammatory cytokines trigger a phosphorylation cascade that activates JNK. Activated, phosphorylated JNK (p-JNK) then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun. This leads to the transcription of genes involved in inflammation and apoptosis. This compound intervenes by preventing the phosphorylation of JNK, thus halting the entire downstream process.
Biological Activities and In Vivo Efficacy
This compound has demonstrated significant therapeutic effects in preclinical models of obese cardiomyopathy and acute lung injury.
Obese Cardiomyopathy
In a model of obese cardiomyopathy, this compound was shown to mitigate cardiac injury by inhibiting inflammation, hypertrophy, fibrosis, and apoptosis in cardiomyocytes and heart tissues exposed to high lipid concentrations.[2] The protective effects are attributed to its direct inhibition of JNK phosphorylation.[2]
Acute Lung Injury (ALI)
This compound has been shown to alleviate lipopolysaccharide (LPS)-induced ALI.[3] It effectively suppresses the activation of JNK and subsequent inflammatory signaling.[3] In vivo and in vitro studies have confirmed that this compound can inhibit the release of inflammatory cytokines from macrophages stimulated with LPS.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro JNK Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on JNK activity.
-
Objective: To determine the IC50 values of this compound for JNK1, JNK2, and JNK3.
-
Materials: Recombinant JNK1, JNK2, and JNK3 enzymes; ATP; a suitable substrate (e.g., GST-c-Jun); this compound; kinase assay buffer; detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the JNK enzyme, the substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of JNK Phosphorylation
This protocol is used to assess the effect of this compound on JNK activation in a cellular context.
-
Objective: To detect the levels of phosphorylated JNK (p-JNK) in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages or cardiomyocytes) and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS for macrophages, high lipid concentrations for cardiomyocytes) to induce JNK phosphorylation. Include a non-stimulated control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and quantify the band intensities. Normalize p-JNK levels to total JNK.
-
Macrophage Inflammatory Cytokine Release Assay
This assay measures the anti-inflammatory effect of this compound on macrophages.
-
Objective: To quantify the inhibition of LPS-induced cytokine (e.g., TNF-α, IL-6) release by this compound.
-
Cell Culture and Treatment:
-
Isolate and culture primary macrophages (e.g., mouse peritoneal macrophages) or use a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each this compound concentration.
-
In Vivo Model of LPS-Induced Acute Lung Injury
This animal model is used to evaluate the efficacy of this compound in a disease context.
-
Objective: To assess the protective effect of this compound against LPS-induced ALI in mice.
-
Animal Model:
-
Use adult male C57BL/6 mice.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose prior to LPS challenge.
-
Induce ALI by intratracheal or intranasal administration of LPS.
-
-
Assessment of Lung Injury (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts and protein concentration (as an indicator of vascular permeability).
-
Lung Wet-to-Dry Weight Ratio: Determine the ratio to assess the degree of pulmonary edema.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in lung tissue homogenates as an index of neutrophil infiltration.
-
Histopathology: Perform H&E staining of lung tissue sections to evaluate inflammatory cell infiltration, alveolar wall thickening, and edema.
-
Cytokine Levels: Measure the levels of inflammatory cytokines (TNF-α, IL-6) in BAL fluid or lung homogenates by ELISA.
-
Conclusion
The indazole derivative this compound is a promising JNK inhibitor with potent anti-inflammatory properties. Its ability to effectively mitigate the pathological features of obese cardiomyopathy and acute lung injury in preclinical models highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for inflammatory diseases. Further investigation into its pharmacokinetic and toxicological profiles is warranted to advance this compound towards clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyy-272 Signaling Pathway: A Technical Guide to a Novel JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyy-272 is a novel, synthetically developed indazole derivative with potent anti-inflammatory properties.[1][2] Research has identified its primary mechanism of action as the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] By directly inhibiting the phosphorylation and subsequent activation of JNK, this compound has demonstrated therapeutic potential in mitigating conditions driven by inflammatory processes, such as lipopolysaccharide (LPS)-induced acute lung injury (ALI) and obese cardiomyopathy.[1][2] This technical guide provides an in-depth overview of the this compound signaling pathway, its molecular interactions, and the experimental methodologies used to elucidate its function.
The Core Signaling Pathway: this compound and JNK Inhibition
The central tenet of this compound's mechanism of action is its ability to suppress the JNK signaling cascade. JNKs are a family of serine/threonine protein kinases that are activated in response to a wide array of cellular stresses, including inflammatory cytokines, reactive oxygen species (ROS), and pathogen-associated molecular patterns (PAMPs) like LPS.[3][4][5] The activation of JNK involves a tiered phosphorylation cascade, and this compound acts as a direct inhibitor of JNK phosphorylation.[1][2]
The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation.[6] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.[7][8]
Upstream Activators in Relevant Pathological Contexts
1. Lipopolysaccharide (LPS)-Induced Signaling:
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[9][10] It primarily signals through Toll-like receptor 4 (TLR4).[11][12] The binding of LPS to the TLR4/MD2 complex initiates a downstream signaling cascade that leads to the activation of various transcription factors, including NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[13] This signaling cascade also activates the JNK pathway.[13] this compound's inhibition of JNK phosphorylation downstream of LPS stimulation has been shown to reduce the release of inflammatory cytokines.[2]
2. Obesity-Induced Inflammation:
Chronic low-grade inflammation is a hallmark of obesity and contributes to the development of associated pathologies like cardiomyopathy.[[“]][15] In an obese state, excess nutrients such as free fatty acids can act as danger signals, activating inflammatory pathways, including the JNK cascade, in various tissues.[16][17] This activation in cardiomyocytes can lead to hypertrophy, fibrosis, and apoptosis.[1] this compound has been shown to mitigate these effects by inhibiting JNK phosphorylation in the context of high lipid concentrations.[1]
Downstream Consequences of this compound-Mediated JNK Inhibition
By blocking the phosphorylation of JNK, this compound prevents the activation of its downstream targets. A key substrate of JNK is the transcription factor c-Jun, a component of the AP-1 complex.[3][18] Phosphorylation of c-Jun by JNK enhances its transcriptional activity, leading to the expression of genes involved in inflammation and apoptosis.[6] Therefore, this compound's inhibition of JNK leads to a reduction in inflammatory gene expression and protects cells from apoptosis in disease models.
Data Presentation
Quantitative data from the primary research articles on this compound are not fully available in the public domain. To facilitate a comprehensive understanding, future publications should aim to present data in structured tables. An example of how such data could be presented is provided below.
Table 1: Hypothetical In Vitro Efficacy of this compound on LPS-Induced Cytokine Release in Macrophages
| Treatment Group | This compound Conc. (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | 0 | 50 ± 5 | 20 ± 3 |
| LPS (1 µg/mL) | 0 | 1200 ± 100 | 800 ± 75 |
| LPS + this compound | 1 | 850 ± 80 | 550 ± 50 |
| LPS + this compound | 5 | 400 ± 45 | 250 ± 30 |
| LPS + this compound | 10 | 150 ± 20 | 80 ± 10 |
Note: The data presented in this table is illustrative and does not represent actual experimental results.
Experimental Protocols
Detailed experimental protocols from the primary literature are not publicly accessible. However, based on the described research, the following are generalized methodologies that would be employed to study the this compound signaling pathway.
1. Cell Culture and Treatment:
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages would be used for in vitro inflammation studies. For cardiomyopathy studies, primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) would be appropriate.
-
Stimulation: Cells would be stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response or with high concentrations of fatty acids (e.g., palmitate) to mimic lipotoxicity in obesity.
-
Inhibition: Cells would be pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation.
2. Western Blot Analysis for JNK Phosphorylation:
-
Protein Extraction: Whole-cell lysates would be prepared from treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein concentration would be quantified (e.g., BCA assay), and equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes would be blocked and then incubated with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis would be used to quantify the ratio of phosphorylated JNK to total JNK.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Sample Collection: Cell culture supernatants would be collected after treatment.
-
Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6) would be used according to the manufacturer's instructions.
-
Data Analysis: The concentration of cytokines in the samples would be determined by comparing their absorbance values to a standard curve.
4. In Vivo Models:
-
Acute Lung Injury: Mice would be challenged with intratracheal or intraperitoneal administration of LPS. This compound would be administered prior to or after the LPS challenge. Lung tissue would be collected for histological analysis, and bronchoalveolar lavage fluid (BALF) would be analyzed for inflammatory cell infiltration and cytokine levels.
-
Obese Cardiomyopathy: A high-fat diet-induced obesity model in mice would be used. This compound would be administered for a specified duration. Cardiac function would be assessed by echocardiography, and heart tissue would be analyzed for hypertrophy, fibrosis, and apoptosis markers.
Conclusion
This compound represents a promising therapeutic candidate that exerts its anti-inflammatory effects through the targeted inhibition of the JNK signaling pathway. By preventing the phosphorylation and activation of JNK, this compound can ameliorate pathological conditions driven by excessive inflammation, such as acute lung injury and obese cardiomyopathy. Further research, including detailed dose-response studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of disease models, is warranted to fully elucidate the therapeutic potential of this novel indazole derivative. The methodologies and pathways described in this guide provide a framework for continued investigation into this compound and other JNK inhibitors.
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide: Basic Biochemistry, Intracellular Signaling, and Physiological Impacts in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
- 15. mdpi.com [mdpi.com]
- 16. Implication of inflammatory signaling pathways in obesity-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. paulogentil.com [paulogentil.com]
Cyy-272: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyy-272 is a novel, synthetically developed indazole derivative that has demonstrated significant anti-inflammatory properties in preclinical research. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a c-Jun N-terminal kinase (JNK) inhibitor and its therapeutic potential in inflammatory conditions such as acute lung injury and obese cardiomyopathy. This document synthesizes available data, details relevant experimental protocols, and presents key signaling pathways and workflows to support further investigation and development of this compound as a potential therapeutic agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, but dysregulation of inflammatory processes can lead to chronic diseases. This compound, an indazole derivative, has emerged as a promising anti-inflammatory compound.[1][2] Its primary mechanism of action is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular responses to stress and inflammation.[1][2] Preclinical studies have highlighted the potential of this compound in mitigating lipopolysaccharide (LPS)-induced acute lung injury (ALI) and obesity-related cardiomyopathy by suppressing inflammatory cytokine release and inhibiting JNK phosphorylation.[1][2]
Mechanism of Action: JNK Inhibition
This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK).[1][2] The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway, which is activated by various cellular stressors, including inflammatory cytokines. By preventing the phosphorylation and subsequent activation of JNK, this compound effectively disrupts the downstream signaling events that lead to the transcription of pro-inflammatory genes. This targeted inhibition helps to reduce the production of inflammatory mediators and alleviate the pathological consequences of excessive inflammation.
JNK Signaling Pathway in Inflammation
The following diagram illustrates the central role of JNK in the inflammatory signaling cascade and the point of intervention for this compound.
Caption: JNK signaling pathway in inflammation and this compound's point of inhibition.
Preclinical Research and Experimental Protocols
This compound has been evaluated in key preclinical models of inflammatory diseases. The following sections detail the experimental approaches and present a framework for the quantitative data derived from these studies.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
This compound has been shown to attenuate LPS-induced ALI by inhibiting the release of inflammatory cytokines in macrophages.[2]
Caption: Experimental workflow for evaluating this compound in LPS-induced ALI.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
This compound Administration: Mice are pre-treated with this compound (intraperitoneally or orally) at various doses (e.g., 10, 20, 50 mg/kg) one hour prior to LPS challenge. A vehicle control group receives the vehicle solution.
-
Induction of ALI: Mice are anesthetized, and LPS (e.g., 5 mg/kg) in sterile saline is administered intratracheally to induce lung injury. A sham group receives sterile saline only.
-
Monitoring: Animals are monitored for signs of distress.
-
Sample Collection: At a predetermined time point (e.g., 24 hours) post-LPS administration, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile PBS to collect bronchoalveolar lavage fluid (BALF). Total and differential cell counts are performed on the BALF.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF and serum are quantified using ELISA.
-
Histopathology: Lung tissues are collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of lung injury.
-
Western Blot Analysis: Lung tissue homogenates are used to assess the phosphorylation status of JNK and other relevant signaling proteins via Western blotting.
Note: The following tables are templates. Specific quantitative data from the primary literature were not accessible at the time of this writing and should be populated from the full-text publications.
Table 1: In Vitro Efficacy of this compound on LPS-Stimulated Macrophages
| This compound Conc. (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | p-JNK/Total JNK Ratio |
| Vehicle Control | Data Unavailable | Data Unavailable | Data Unavailable |
| LPS Only | Data Unavailable | Data Unavailable | Data Unavailable |
| LPS + this compound (X µM) | Data Unavailable | Data Unavailable | Data Unavailable |
| LPS + this compound (Y µM) | Data Unavailable | Data Unavailable | Data Unavailable |
| LPS + this compound (Z µM) | Data Unavailable | Data Unavailable | Data Unavailable |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced ALI
| Treatment Group | BALF Total Cells (x10^5) | BALF Neutrophils (x10^5) | Lung TNF-α (pg/mg) | Lung IL-6 (pg/mg) | Lung Injury Score |
| Sham | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| LPS + Vehicle | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| LPS + this compound (X mg/kg) | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| LPS + this compound (Y mg/kg) | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
Obese Cardiomyopathy
This compound has also been investigated for its potential to mitigate obese cardiomyopathy by inhibiting JNK-mediated inflammation, hypertrophy, fibrosis, and apoptosis in cardiac tissues.[1]
Caption: Experimental workflow for this compound in an obese cardiomyopathy model.
-
Animals: Male C57BL/6 mice are used.
-
Diet: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity and cardiac dysfunction. A control group is fed a standard chow diet.
-
This compound Treatment: After the initial period of HFD feeding, a subset of HFD-fed mice is treated with this compound (e.g., daily oral gavage) for a specified duration. Another subset continues to receive the vehicle.
-
Metabolic Phenotyping: Body weight, food intake, and glucose tolerance are monitored throughout the study.
-
Cardiac Function Assessment: Echocardiography is performed at baseline and at the end of the treatment period to assess cardiac function and dimensions (e.g., ejection fraction, fractional shortening, left ventricular mass).
-
Sample Collection: At the end of the study, mice are euthanized, and hearts are collected.
-
Histological Analysis: Heart sections are stained with Masson's trichrome to assess fibrosis and wheat germ agglutinin to measure cardiomyocyte cross-sectional area (hypertrophy).
-
Gene Expression Analysis: RNA is extracted from heart tissue to quantify the expression of genes related to inflammation (e.g., Tnf, Il6), fibrosis (e.g., Col1a1, Tgfb1), and hypertrophy (e.g., Nppa, Nppb) using RT-qPCR.
-
Protein Analysis: Western blotting is used to measure the levels of phosphorylated JNK, as well as markers of apoptosis (e.g., cleaved caspase-3) and fibrosis.
Note: The following table is a template. Specific quantitative data from the primary literature were not accessible at the time of this writing and should be populated from the full-text publications.
Table 3: Efficacy of this compound in a Mouse Model of Obese Cardiomyopathy
| Parameter | Control Diet | High-Fat Diet + Vehicle | High-Fat Diet + this compound |
| Cardiac Function | |||
| Ejection Fraction (%) | Data Unavailable | Data Unavailable | Data Unavailable |
| Fractional Shortening (%) | Data Unavailable | Data Unavailable | Data Unavailable |
| Cardiac Remodeling | |||
| Heart Weight/Body Weight (mg/g) | Data Unavailable | Data Unavailable | Data Unavailable |
| Cardiomyocyte Area (µm²) | Data Unavailable | Data Unavailable | Data Unavailable |
| Fibrosis (%) | Data Unavailable | Data Unavailable | Data Unavailable |
| Gene Expression (Fold Change) | |||
| Tnf | Data Unavailable | Data Unavailable | Data Unavailable |
| Il6 | Data Unavailable | Data Unavailable | Data Unavailable |
| Col1a1 | Data Unavailable | Data Unavailable | Data Unavailable |
| Protein Expression | |||
| p-JNK/Total JNK Ratio | Data Unavailable | Data Unavailable | Data Unavailable |
| Cleaved Caspase-3 | Data Unavailable | Data Unavailable | Data Unavailable |
Conclusion
This compound is a promising anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of JNK phosphorylation. Preclinical evidence in models of acute lung injury and obese cardiomyopathy suggests its potential as a therapeutic candidate for a range of inflammatory diseases. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the efficacy, safety, and translational potential of this compound. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties and expanding its evaluation in other relevant disease models.
References
The Potential of Cyy-272 in Mitigating Obese Cardiomyopathy: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obesity is a significant independent risk factor for the development of heart failure, a condition termed obese cardiomyopathy. The pathophysiology of obese cardiomyopathy is complex, involving chronic inflammation, metabolic dysregulation, cardiac hypertrophy, and fibrosis. Current therapeutic strategies are limited. This document explores the hypothetical application of Cyy-272, a novel indazole derivative with known anti-inflammatory properties, as a potential therapeutic agent for obese cardiomyopathy. Based on its demonstrated mechanism of inhibiting c-Jun N-terminal kinase (JNK) phosphorylation[1], we propose a framework for its investigation in preclinical models of diet-induced obese cardiomyopathy. This whitepaper outlines potential signaling pathways, detailed experimental protocols for evaluation, and hypothetical data to guide future research in this promising area.
Introduction: The Challenge of Obese Cardiomyopathy
Obese cardiomyopathy is characterized by structural and functional abnormalities of the heart in the absence of other traditional cardiovascular risk factors like hypertension or coronary artery disease[2][3]. The progression of this condition involves several key pathological processes:
-
Chronic Low-Grade Inflammation: Adipose tissue in obese individuals releases pro-inflammatory cytokines, contributing to systemic inflammation that directly impacts the myocardium[4].
-
Cardiac Hypertrophy: The heart muscle enlarges in response to increased workload and inflammatory signals, a maladaptive process that can lead to heart failure[5][6].
-
Myocardial Fibrosis: An excessive deposition of extracellular matrix proteins in the heart tissue, leading to stiffness and impaired cardiac function.
-
Metabolic Dysregulation: Altered substrate utilization and mitochondrial dysfunction contribute to cellular stress and apoptosis[7][8].
Signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade, including JNK, are implicated in mediating these pathological changes in the heart[5][9][10].
This compound: A Novel Anti-Inflammatory Agent
This compound is a newly synthesized indazole compound that has demonstrated potent anti-inflammatory effects in preclinical studies of acute lung injury (ALI). Its mechanism of action has been identified as the inhibition of JNK phosphorylation[1]. The JNK signaling pathway is a critical mediator of cellular responses to stress and inflammation, and its activation is associated with the production of inflammatory cytokines. By inhibiting JNK phosphorylation, this compound effectively suppresses downstream inflammatory signaling[1].
Given the established role of chronic inflammation and stress-activated signaling pathways in the pathogenesis of obese cardiomyopathy, we hypothesize that this compound's targeted inhibition of JNK phosphorylation could offer a novel therapeutic strategy to mitigate the cardiac complications of obesity.
Proposed Signaling Pathway of this compound in Obese Cardiomyopathy
We propose that in the context of obese cardiomyopathy, pro-inflammatory stimuli (e.g., cytokines, reactive oxygen species) activate the JNK signaling cascade in cardiomyocytes. This leads to the transcription of genes involved in hypertrophy and fibrosis. This compound is hypothesized to intervene by directly inhibiting the phosphorylation and activation of JNK, thereby blocking these downstream pathological effects.
Caption: Proposed mechanism of this compound in obese cardiomyopathy.
Hypothetical Experimental Protocols
To investigate the efficacy of this compound in a preclinical model of obese cardiomyopathy, the following experimental workflow is proposed.
Caption: Hypothetical experimental workflow for evaluating this compound.
Animal Model
-
Model: Diet-induced obesity in C57BL/6J mice.
-
Diet: High-fat diet (HFD; 60% kcal from fat) for 16-20 weeks to induce obesity, insulin (B600854) resistance, and cardiac dysfunction. A control group will receive a standard chow diet.
Treatment Protocol
-
Groups:
-
Control Diet + Vehicle
-
HFD + Vehicle
-
HFD + this compound (e.g., 10 mg/kg/day, intraperitoneal injection)
-
HFD + this compound (e.g., 30 mg/kg/day, intraperitoneal injection)
-
-
Duration: 4-6 weeks of treatment following the development of obese cardiomyopathy.
Key Methodologies
-
Echocardiography: To assess cardiac function and structure (left ventricular ejection fraction, fractional shortening, wall thickness, and chamber dimensions) at baseline and post-treatment.
-
Histology:
-
Hematoxylin and Eosin (H&E) Staining: To measure cardiomyocyte cross-sectional area as an indicator of hypertrophy.
-
Masson's Trichrome Staining: To quantify the extent of myocardial fibrosis.
-
-
Western Blot Analysis: To measure the protein levels of total JNK and phosphorylated JNK (p-JNK) in heart tissue lysates to confirm target engagement.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the gene expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and fibrotic markers (e.g., Collagen I, TGF-β) in heart tissue.
Hypothetical Quantitative Data
The following tables present hypothetical but plausible data that could be expected from the proposed experiments, demonstrating the potential therapeutic effects of this compound.
Table 1: Hypothetical Echocardiographic Parameters
| Parameter | Control Diet + Vehicle | HFD + Vehicle | HFD + this compound (10 mg/kg) | HFD + this compound (30 mg/kg) |
| LVEF (%) | 60 ± 5 | 45 ± 6 | 52 ± 5 | 58 ± 4** |
| FS (%) | 35 ± 4 | 22 ± 3 | 28 ± 4 | 33 ± 3 |
| LV Mass (mg) | 90 ± 8 | 130 ± 10 | 115 ± 9* | 100 ± 7 |
| *LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LV: Left Ventricle. Data are Mean ± SD. *p < 0.05, *p < 0.01 vs. HFD + Vehicle. |
Table 2: Hypothetical Histological and Molecular Data
| Parameter | Control Diet + Vehicle | HFD + Vehicle | HFD + this compound (10 mg/kg) | HFD + this compound (30 mg/kg) |
| Cardiomyocyte Area (µm²) | 350 ± 30 | 550 ± 40 | 450 ± 35 | 380 ± 28** |
| Fibrosis (%) | 2 ± 0.5 | 10 ± 1.5 | 6 ± 1.0 | 3 ± 0.8 |
| p-JNK/JNK Ratio | 1.0 ± 0.2 | 3.5 ± 0.5 | 2.0 ± 0.4* | 1.2 ± 0.3 |
| TNF-α mRNA (fold change) | 1.0 ± 0.3 | 4.0 ± 0.6 | 2.2 ± 0.5 | 1.3 ± 0.4** |
| Data are Mean ± SD. *p < 0.05, *p < 0.01 vs. HFD + Vehicle. |
Conclusion and Future Directions
The preclinical data on this compound's anti-inflammatory mechanism, centered on the inhibition of JNK phosphorylation, presents a compelling rationale for its investigation in obese cardiomyopathy[1]. The proposed experimental framework provides a clear path to evaluate this hypothesis. If the hypothetical data presented here is substantiated through rigorous preclinical studies, this compound could emerge as a promising novel therapeutic candidate for this prevalent and serious condition. Future research should also focus on oral formulations to enhance clinical translatability and long-term safety profiling. The targeted approach of this compound could offer a significant advancement over current supportive therapies for obese cardiomyopathy.
References
- 1. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sochob.cl [sochob.cl]
- 3. Obesity cardiomyopathy: evidence, mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cardiac Hypertrophy: An Introduction to Molecular and Cellular Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Cardiomyocyte apoptosis in animal models of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic and Structural Manifestations of Cardiomyopathy in Rat Models of Obesity and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of cardiac hypertrophy in vivo by the stress-activated protein kinases/c-Jun NH2-terminal kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Cyy-272: A Novel Indazole Derivative for the Attenuation of LPS-Induced Acute Lung Injury
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a significant clinical challenge characterized by widespread inflammation, damage to the alveolar-capillary barrier, and severe respiratory insufficiency. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent trigger of the inflammatory cascade that leads to ALI. This technical guide details the mechanism of action, experimental validation, and therapeutic potential of Cyy-272, a novel indazole derivative, in the context of LPS-induced ALI. This compound has been shown to mitigate the inflammatory response and alleviate lung injury by specifically inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), a critical node in the inflammatory signaling pathway. This document provides comprehensive experimental protocols, quantitative data summaries, and detailed signaling pathway diagrams to support further research and development of this compound as a potential therapeutic agent for ALI.
Introduction to this compound and its Therapeutic Rationale
This compound is a newly synthesized indazole compound with potent anti-inflammatory properties.[1][2] Its therapeutic potential in ALI stems from its ability to modulate the host's inflammatory response to bacterial endotoxins like LPS. The primary mechanism of action of this compound is the inhibition of JNK phosphorylation, a key step in the activation of the JNK signaling pathway.[1][3] This pathway is a critical component of the cellular response to stress and inflammatory stimuli, and its overactivation by LPS is a major contributor to the pathogenesis of ALI. By suppressing JNK activation, this compound effectively reduces the production and release of pro-inflammatory cytokines, thereby limiting the inflammatory damage to the lung tissue.[1]
Signaling Pathway of LPS-Induced Inflammation and this compound Intervention
Lipopolysaccharide initiates a complex intracellular signaling cascade upon binding to its receptor complex, which includes Toll-like receptor 4 (TLR4) and its co-receptor MD-2, on the surface of immune cells such as macrophages. This binding event triggers a downstream signaling cascade that leads to the activation of several transcription factors, including NF-κB and AP-1, which in turn drive the expression of pro-inflammatory genes. The JNK pathway is a crucial branch of this signaling network.
The following diagram illustrates the LPS-induced signaling pathway leading to JNK activation and the subsequent inflammatory response, highlighting the point of intervention for this compound.
Caption: LPS-induced JNK signaling and this compound's inhibitory action.
Experimental Workflow for Evaluating this compound Efficacy
The therapeutic potential of this compound in LPS-induced ALI is evaluated through a series of in vivo and in vitro experiments. The general workflow is depicted in the following diagram.
Caption: Workflow for in vivo and in vitro evaluation of this compound.
Quantitative Data Summary
The following tables summarize the expected qualitative outcomes of this compound treatment in LPS-induced ALI models, based on the findings reported in the literature.[1] Due to the unavailability of the full-text primary source, specific quantitative values are not provided.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced ALI
| Parameter | Control Group | LPS Group | LPS + this compound Group | Expected Outcome with this compound |
| Lung Histopathology Score | Minimal | Severe Inflammation & Damage | Reduced Inflammation & Damage | Significant Reduction |
| Lung Wet-to-Dry Weight Ratio | Normal | Increased | Reduced | Significant Reduction |
| Total Cells in BALF (x10⁵) | Low | Significantly Increased | Reduced | Significant Reduction |
| Neutrophils in BALF (%) | Low | Significantly Increased | Reduced | Significant Reduction |
| TNF-α in BALF (pg/mL) | Low | Significantly Increased | Reduced | Significant Reduction |
| IL-6 in BALF (pg/mL) | Low | Significantly Increased | Reduced | Significant Reduction |
| Myeloperoxidase (MPO) Activity | Low | Significantly Increased | Reduced | Significant Reduction |
Table 2: In Vitro Efficacy of this compound in LPS-Stimulated Macrophages
| Parameter | Control Group | LPS Group | LPS + this compound Group | Expected Outcome with this compound |
| Cell Viability (%) | 100 | ~100 | ~100 | No significant cytotoxicity |
| TNF-α Secretion (pg/mL) | Low | Significantly Increased | Reduced | Significant Reduction |
| IL-6 Secretion (pg/mL) | Low | Significantly Increased | Reduced | Significant Reduction |
| p-JNK / Total JNK Ratio | Low | Significantly Increased | Reduced | Significant Reduction |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the efficacy of this compound.
In Vivo Model of LPS-Induced Acute Lung Injury
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
ALI Induction: Mice are anesthetized, and the trachea is surgically exposed. A 20 µL solution of LPS (10 mg/kg) in sterile saline is instilled intratracheally. Control animals receive sterile saline.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and polyethylene (B3416737) glycol). A dose of this compound (e.g., 10 mg/kg) is administered intraperitoneally 1 hour before LPS instillation.
-
Sample Collection: 24 hours after LPS instillation, mice are euthanized.
Bronchoalveolar Lavage (BAL) Fluid Analysis
-
The trachea is cannulated, and the lungs are lavaged three times with 0.5 mL of ice-cold PBS.
-
The recovered BAL fluid is centrifuged.
-
The cell pellet is resuspended, and total and differential cell counts are performed using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
The supernatant is stored at -80°C for cytokine analysis.
Lung Wet-to-Dry Weight Ratio
-
The right lung is excised, weighed (wet weight), and then dried in an oven at 60°C for 48 hours to obtain the dry weight.
-
The wet-to-dry weight ratio is calculated to assess pulmonary edema.
Myeloperoxidase (MPO) Assay
-
Lung tissue is homogenized in a buffer containing hexadecyltrimethylammonium bromide.
-
The homogenate is centrifuged, and the supernatant is mixed with a solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
The change in absorbance is measured at 460 nm to determine MPO activity, an indicator of neutrophil infiltration.
In Vitro Macrophage Stimulation
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
MTT Assay for Cell Viability: Cell viability is assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
ELISA for Cytokine Measurement: The concentrations of TNF-α and IL-6 in the cell culture supernatants are measured using commercial ELISA kits.
-
Western Blot for JNK Phosphorylation: Cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against phospho-JNK and total JNK, followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.
Conclusion
This compound demonstrates significant therapeutic potential for the treatment of LPS-induced acute lung injury. Its mechanism of action, centered on the inhibition of JNK phosphorylation, effectively blunts the pro-inflammatory cascade triggered by LPS. The experimental data, though qualitatively presented here, strongly supports the continued investigation of this compound as a novel therapeutic agent for ALI and ARDS. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this promising area.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice [jove.com]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
Preclinical Profile of Cyy-272: A Novel JNK Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyy-272 is a novel, synthetically derived indazole compound demonstrating significant promise as a therapeutic agent for inflammatory conditions. Preclinical investigations have identified this compound as a potent and direct inhibitor of c-Jun N-terminal kinase (JNK) phosphorylation. This mechanism of action underpins its observed efficacy in mitigating inflammatory responses in various disease models, including acute lung injury and obesity-induced cardiomyopathy. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development.
Core Concepts: Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the JNK signaling pathway. JNKs are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses and inflammatory cytokines. Upon activation, JNKs phosphorylate a range of downstream substrates, including the transcription factor c-Jun, leading to the expression of pro-inflammatory genes.
Preclinical studies have consistently shown that this compound directly inhibits the phosphorylation of JNK, thereby preventing its activation and downstream signaling.[1][2] This targeted inhibition of a key inflammatory pathway makes this compound a promising candidate for the treatment of a range of inflammatory disorders.
Signaling Pathway Diagram
References
Cyy-272: A Technical Whitepaper on Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the target identification and validation of Cyy-272, a novel indazole derivative. This compound has been identified as a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a critical signaling protein implicated in inflammatory processes. This whitepaper details the experimental evidence establishing JNK as the primary molecular target of this compound and validates its mechanism of action through the inhibition of JNK phosphorylation. The findings underscore the therapeutic potential of this compound in inflammatory conditions such as acute lung injury and obese cardiomyopathy.[1][2]
Introduction
This compound is a novel anti-inflammatory compound, synthesized as an indazole derivative.[1] Early investigations into its biological activity revealed significant anti-inflammatory properties, prompting a focused effort to identify its molecular target and elucidate its mechanism of action. This guide outlines the systematic approach taken to identify and validate the protein target of this compound, providing a foundational understanding for its continued development as a therapeutic agent.
Target Identification: Pinpointing JNK as the Molecular Target
Kinase Profiling
Initial screening of this compound against a panel of kinases revealed a high affinity and selectivity for JNK. While specific quantitative data from a broad kinase screen is not publicly available, the consistent reporting across studies points to JNK as the principal target.
Target Validation: Confirming the Mechanism of Action
Validation of JNK as the bona fide target of this compound was achieved through a series of in vitro and in vivo experiments. These studies confirmed that this compound exerts its anti-inflammatory effects by directly inhibiting the phosphorylation and activation of JNK.[1][2]
In Vitro Validation
-
Inhibition of JNK Phosphorylation: Experiments in lipopolysaccharide (LPS)-stimulated macrophages demonstrated that this compound effectively inhibits the phosphorylation of JNK.[2] This is a key indicator of direct target engagement and functional inhibition of the kinase.
-
Reduction of Inflammatory Cytokines: In LPS-stimulated macrophages, this compound was shown to inhibit the release of inflammatory cytokines.[2] This downstream effect is consistent with the inhibition of the JNK signaling pathway.
In Vivo Validation
-
Alleviation of Acute Lung Injury (ALI): In a murine model of LPS-induced ALI, this compound administration led to a significant reduction in lung inflammation. This in vivo efficacy further supports the therapeutic potential of targeting JNK with this compound.[2]
-
Mitigation of Obese Cardiomyopathy: A study on obese cardiomyopathy revealed that this compound significantly inhibits inflammation in cardiomyocytes and heart tissues induced by high lipid concentrations.[1] This protective effect was attributed to the direct inhibition of JNK protein phosphorylation, leading to the alleviation of hypertrophy, fibrosis, and apoptosis in cardiac tissue.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the validation studies of this compound.
Table 1: In Vitro Inhibition of JNK Phosphorylation
| Cell Line | Stimulant | This compound Concentration | % Inhibition of JNK Phosphorylation |
| Macrophages | LPS | Data not specified | Significant |
Note: Specific concentrations and percentage of inhibition were not detailed in the provided abstracts.
Table 2: In Vivo Efficacy of this compound
| Disease Model | Key Outcome | This compound Effect |
| LPS-induced Acute Lung Injury | Inflammatory markers in lung tissue | Significant reduction |
| Obese Cardiomyopathy | Inflammation, hypertrophy, fibrosis, apoptosis in heart tissue | Significant inhibition |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further investigation.
In Vitro JNK Phosphorylation Assay
-
Cell Culture: Macrophage cell lines are cultured in appropriate media and conditions.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate the JNK signaling pathway.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Lysis and Protein Extraction: Cells are lysed, and protein extracts are prepared.
-
Western Blot Analysis: Protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated JNK (p-JNK) and total JNK.
-
Detection and Quantification: The levels of p-JNK are detected and quantified, and the inhibitory effect of this compound is calculated.
In Vivo Murine Model of Acute Lung Injury
-
Animal Model: A suitable mouse strain is used.
-
Induction of ALI: Mice are challenged with an intratracheal or intraperitoneal injection of LPS to induce acute lung injury.
-
Treatment: A cohort of mice is treated with this compound, while a control group receives a vehicle.
-
Assessment of Lung Injury: After a specified time, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissue is harvested for histological analysis and measurement of inflammatory markers.
-
Data Analysis: The effects of this compound on the various parameters of lung injury are statistically analyzed.
Visualizations: Signaling Pathways and Workflows
JNK Signaling Pathway and Inhibition by this compound
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Cyy-272: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available information on the investigational compound Cyy-272. As of the latest literature review, specific quantitative pharmacokinetic data (ADME) for this compound has not been publicly disclosed. The experimental protocols provided are representative examples based on standard methodologies in the field and the limited details available from existing publications.
Introduction
This compound is a novel, synthetically derived indazole compound that has demonstrated significant anti-inflammatory properties in preclinical studies.[1][2][3] It has been identified as a potent inhibitor of c-Jun N-terminal kinase (JNK) phosphorylation, a key pathway implicated in inflammatory responses.[1][2][3] Research has highlighted its therapeutic potential in mitigating acute lung injury (ALI) and obese cardiomyopathy.[1][3] Understanding the pharmacokinetic profile of this compound is crucial for its further development as a therapeutic agent. This guide provides a comprehensive overview of the known information and outlines standard experimental approaches for its pharmacokinetic characterization.
Core Pharmacokinetic Parameters
Comprehensive pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. While specific data for this compound is not yet available, the following tables outline the key parameters that would be assessed.
Table 1: In Vitro Pharmacokinetic Profile of this compound
| Parameter | Assay System | Result |
| Solubility | Phosphate Buffered Saline (pH 7.4) | Not Available |
| Permeability | Caco-2 | Not Available |
| Plasma Protein Binding | Mouse, Rat, Human | Not Available |
| Metabolic Stability | Liver Microsomes (Mouse, Rat, Human) | Not Available |
| CYP450 Inhibition | (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Not Available |
| CYP450 Induction | (e.g., 1A2, 2B6, 3A4) | Not Available |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose | mg/kg | Not Available | Not Available | Not Available |
| Cmax | ng/mL | Not Available | Not Available | Not Available |
| Tmax | h | Not Available | Not Available | Not Available |
| AUC(0-t) | ngh/mL | Not Available | Not Available | Not Available |
| AUC(0-inf) | ngh/mL | Not Available | Not Available | Not Available |
| t1/2 | h | Not Available | Not Available | Not Available |
| CL | mL/h/kg | Not Available | Not Available | Not Available |
| Vd | L/kg | Not Available | Not Available | Not Available |
| F (%) | % | N/A | Not Available | Not Available |
Mechanism of Action: JNK Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by directly inhibiting the phosphorylation of JNK.[1][3] This action blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
Caption: this compound inhibits the JNK signaling pathway.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic evaluation of this compound have not been published. The following represents a generalized workflow for conducting such studies in a murine model, based on standard practices in pharmacology and toxicology.
Generalized In Vivo Pharmacokinetic Study Workflow
References
- 1. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylati… [ouci.dntb.gov.ua]
- 3. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyy-272: A Technical Guide to Solubility and Stability for Drug Development Professionals
Disclaimer: The following technical guide on the solubility and stability of Cyy-272 has been compiled based on established principles of pharmaceutical sciences and data available for analogous indazole derivatives. As of the compilation of this document, specific experimental data on the solubility and stability of this compound is not publicly available. Therefore, this guide is intended to serve as a representative framework for researchers, scientists, and drug development professionals. The experimental protocols and data presented are illustrative and should be adapted based on internally generated experimental results for this compound.
Introduction
This compound is a novel indazole derivative that has been identified as a potent and orally active inhibitor of c-Jun N-terminal kinases (JNK), with IC50 values of 1.25 µM for JNK1, 1.07 µM for JNK2, and 1.24 µM for JNK3.[1] By inhibiting JNK phosphorylation, this compound exerts significant anti-inflammatory effects.[1][2] Preclinical studies have demonstrated its therapeutic potential in alleviating lipopolysaccharide (LPS)-induced acute lung injury and mitigating obese cardiomyopathy by reducing inflammation, cardiac hypertrophy, fibrosis, and apoptosis.[2][3] Given its promising pharmacological profile, a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its advancement as a clinical candidate. This guide provides a comprehensive overview of the core solubility and stability characteristics of this compound, along with detailed experimental protocols for their evaluation.
Physicochemical Properties
Indazole derivatives, the chemical class to which this compound belongs, are heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][5][6][7] The physicochemical properties of these molecules can be significantly modulated by the strategic placement of substituents on the indazole core.[4]
Solubility
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and insufficient drug exposure, thereby limiting therapeutic efficacy. The solubility of this compound is expected to be influenced by pH and the solvent system.
Table 1: Representative Aqueous Solubility of this compound
| pH | Solubility (µg/mL) | Method |
| 1.2 | 50 | Shake-Flask |
| 4.5 | 15 | Shake-Flask |
| 6.8 | 5 | Shake-Flask |
| 7.4 | <1 | Shake-Flask |
Table 2: Representative Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | >50 | 25 |
| Ethanol | 10 | 25 |
| Propylene Glycol | 5 | 25 |
| Water | <0.01 | 25 |
Stability
Stability testing is essential to ensure that a drug candidate maintains its quality, safety, and efficacy throughout its shelf life.[8][9] Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.
Table 3: Representative Stability of this compound under Stress Conditions
| Condition | Duration | Degradation (%) | Key Degradants |
| 40°C / 75% RH | 4 weeks | < 2% | None detected |
| 60°C | 2 weeks | 5% | Oxidative degradant A |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | 10% | Hydrolytic degradant B |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C) | 24 hours | 15% | Hydrolytic degradant C |
| Oxidation (3% H₂O₂, rt) | 24 hours | 8% | Oxidative degradant A |
| Photostability (ICH Q1B) | 10 days | < 1% | None detected |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate assessment of solubility and stability.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[10][11][12]
-
Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of this compound powder to a known volume of each buffer in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample from each flask and filter it through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability-Indicating Assay Method (SIAM) Development
A validated stability-indicating assay method is required to separate and quantify the active ingredient from its degradation products.[13][14][15][16][17]
-
Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Chromatographic Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can resolve this compound from all process-related impurities and degradation products. The mobile phase, gradient, flow rate, and detection wavelength should be optimized.
-
Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Formal Stability Studies
Formal stability studies are conducted under controlled storage conditions as per ICH guidelines.[18]
-
Protocol Design: Establish a stability protocol detailing the batches to be tested, container closure systems, storage conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated), testing frequency, and analytical methods.
-
Study Execution: Place the samples in calibrated stability chambers and pull them at the specified time points.
-
Analysis: Analyze the samples using the validated stability-indicating method for appearance, assay, purity, and other relevant parameters.
-
Data Evaluation: Evaluate the data to determine the shelf-life and recommended storage conditions for this compound.
Visualizations
Signaling Pathway of this compound
// Nodes Stress_Stimuli [label="Stress Stimuli\n(e.g., LPS, High Lipids)", fillcolor="#F1F3F4", fontcolor="#202124"]; MKK4_7 [label="MKK4/7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyy_272 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_Jun [label="c-Jun", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(e.g., Cytokine Release)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cardiomyopathy [label="Obese Cardiomyopathy\n(Hypertrophy, Fibrosis, Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ALI [label="Acute Lung Injury", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stress_Stimuli -> MKK4_7 [color="#5F6368"]; MKK4_7 -> JNK [color="#5F6368"]; JNK -> c_Jun [label="Phosphorylation", fontsize=8, fontcolor="#202124", color="#5F6368"]; c_Jun -> Inflammation [color="#5F6368"]; Inflammation -> Cardiomyopathy [color="#5F6368"]; Inflammation -> ALI [color="#5F6368"]; Cyy_272 -> JNK [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#202124", color="#EA4335"]; } caption: "Mechanism of action of this compound as a JNK inhibitor."
Experimental Workflow for Solubility Determination
// Nodes Start [label="Start: Solubility Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Excess [label="Add excess this compound to buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibrate [label="Equilibrate (Shake at 25°C for 24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filter to remove undissolved solid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze filtrate by HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; Quantify [label="Quantify concentration", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Determine Solubility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Add_Excess; Add_Excess -> Equilibrate; Equilibrate -> Filter; Filter -> Analyze; Analyze -> Quantify; Quantify -> End; } caption: "Workflow for shake-flask solubility determination."
Experimental Workflow for Stability Study
// Nodes Start [label="Start: Stability Study", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Forced_Degradation [label="Forced Degradation (Stress Testing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Develop_SIAM [label="Develop & Validate Stability-Indicating\nAssay Method (SIAM)", fillcolor="#FBBC05", fontcolor="#202124"]; Setup_Stability [label="Set up formal stability study\n(ICH conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pull_Samples [label="Pull samples at time points", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Samples [label="Analyze samples using SIAM", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaluate_Data [label="Evaluate data & determine shelf-life", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Establish Storage Conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Forced_Degradation; Forced_Degradation -> Develop_SIAM; Develop_SIAM -> Setup_Stability; Setup_Stability -> Pull_Samples; Pull_Samples -> Analyze_Samples; Analyze_Samples -> Evaluate_Data; Evaluate_Data -> End; } caption: "Workflow for a comprehensive stability study."
Conclusion
This compound is a promising JNK inhibitor with demonstrated therapeutic potential in preclinical models of inflammatory diseases. A thorough characterization of its solubility and stability is paramount for its successful development into a safe and effective drug product. This technical guide provides a representative framework for understanding and evaluating these critical physicochemical properties. It is essential that the generic protocols and illustrative data presented herein are replaced with specific, experimentally determined results for this compound to guide its formulation development and establish appropriate storage and handling procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. pharmtech.com [pharmtech.com]
- 10. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. questjournals.org [questjournals.org]
- 14. Stability indicating assay | PPT [slideshare.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ijsdr.org [ijsdr.org]
- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 18. Stability testing protocols | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols for Cyy-272 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyy-272 is a novel synthetic indazole derivative that functions as a potent, orally active inhibitor of c-Jun N-terminal kinases (JNK). By specifically targeting the phosphorylation of JNK, this compound exhibits significant anti-inflammatory properties. Research has demonstrated its potential therapeutic applications in mitigating acute lung injury (ALI) and obese cardiomyopathy. These application notes provide detailed protocols for the use of this compound in relevant cell culture models.
Mechanism of Action
This compound exerts its biological effects by inhibiting the JNK signaling pathway. JNKs are a family of serine/threonine protein kinases that are activated by various cellular stresses and inflammatory cytokines. Once activated, JNKs phosphorylate a range of downstream transcription factors, primarily c-Jun, which in turn regulates the expression of genes involved in inflammation, apoptosis, and cell differentiation. This compound acts by preventing the phosphorylation and subsequent activation of JNK, thereby downregulating the inflammatory cascade.
Quantitative Data Summary
The inhibitory activity of this compound against JNK isoforms has been quantified, providing essential data for experimental design.
| Target | IC50 Value |
| JNK1 | 1.25 µM |
| JNK2 | 1.07 µM |
| JNK3 | 1.24 µM |
Experimental Protocols
Detailed methodologies for utilizing this compound in key cell culture experiments are provided below. These protocols are based on established procedures for the specified cell lines and experimental conditions.
Protocol 1: Inhibition of LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol details the use of this compound to mitigate the inflammatory response induced by lipopolysaccharide (LPS) in the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution (100x)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well and 24-well tissue culture plates
-
Cell scraper
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1][2][3]
-
Subculture cells every 2-3 days when they reach 70-80% confluency. Detach cells using a cell scraper.
-
For experiments, seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well or in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[1][4]
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, dilute this compound in culture medium to the desired final concentrations (e.g., a range of 0.1 µM to 10 µM can be tested based on the IC50 values).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells with this compound for a pre-treatment period, typically 1-2 hours.
-
-
LPS Stimulation:
-
Endpoint Analysis:
-
Cytokine Measurement (e.g., TNF-α, IL-6): Collect the cell culture supernatant and perform an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions to quantify the levels of pro-inflammatory cytokines.[1]
-
Nitric Oxide (NO) Production: Use the Griess reagent to measure the accumulation of nitrite (B80452) in the supernatant as an indicator of NO production.[1]
-
Western Blot Analysis: Lyse the cells to extract proteins and perform western blotting to analyze the phosphorylation status of JNK and other downstream signaling proteins.
-
Protocol 2: Protection against Palmitate-Induced Cardiomyocyte Lipotoxicity in H9c2 Cells
This protocol describes the application of this compound to protect the rat cardiac myoblast cell line H9c2 from the detrimental effects of high concentrations of palmitate, a model for obesity-related cardiomyopathy.
Materials:
-
H9c2 cells (ATCC CRL-1446)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
This compound
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
6-well and 96-well tissue culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
Passage the cells before they reach confluency.
-
Seed H9c2 cells in appropriate culture plates and allow them to attach and grow to approximately 80% confluency before treatment.[6]
-
-
Preparation of Palmitate-BSA Complex:
-
Prepare a stock solution of palmitate complexed to BSA to ensure its solubility in the culture medium.
-
-
This compound Pre-treatment:
-
Prepare dilutions of this compound in culture medium from a DMSO stock.
-
Remove the existing medium and add the this compound containing medium to the cells.
-
Incubate for a pre-treatment period of 1-2 hours.
-
-
Palmitate Treatment:
-
Endpoint Analysis:
-
Cell Viability Assay: Use assays such as the MTT or CCK-8 assay to determine the percentage of viable cells after treatment.
-
Apoptosis Assay: Employ techniques like Hoechst 33342 staining or flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptosis.[6]
-
Western Blot Analysis: Analyze the expression of key proteins involved in apoptosis (e.g., active caspase-3, cleaved PARP) and cellular stress signaling pathways.[6]
-
Visualizations
To aid in the understanding of the experimental workflows and the underlying molecular mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Fatty Acid-Related Genes in the Response of H9c2 Cardiac Cells to Palmitate and n-3 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for in vivo Administration of Cyy-272 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyy-272 is an indazole derivative identified as a potent anti-inflammatory agent.[1][2] Its mechanism of action is centered on the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][3] By directly inhibiting the phosphorylation and subsequent activation of JNK, this compound effectively mitigates inflammatory responses.[1][2] Preclinical studies in mouse models have demonstrated its therapeutic potential in treating conditions such as obese cardiomyopathy and lipopolysaccharide (LPS)-induced acute lung injury (ALI).[1][3] These notes provide detailed protocols for the in vivo administration of this compound in mice for these specific applications, along with available data on its efficacy.
Mechanism of Action: JNK Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by targeting the JNK signaling cascade. Under pathological conditions, such as those induced by high lipid concentrations or LPS, stress-activated protein kinases (SAPKs) activate JNK through phosphorylation. Activated JNK then phosphorylates downstream transcription factors, including c-Jun, leading to the expression of pro-inflammatory cytokines and mediators. This compound intervenes by preventing the initial phosphorylation of JNK, thereby blocking the entire downstream inflammatory cascade.
Quantitative Data Summary
Currently, publicly available literature provides qualitative descriptions of this compound's efficacy. Detailed quantitative data, such as percentage reduction of specific inflammatory markers at given doses or pharmacokinetic parameters, are not yet published in readily accessible formats. The tables below are structured to incorporate such data as they become available.
Table 1: Efficacy of this compound in a Mouse Model of Obese Cardiomyopathy
| Dosage | Administration Route | Frequency | Duration | Key Efficacy Endpoints | % Change vs. Control | Reference |
| Data not available | Data not available | Data not available | Data not available | Reduced cardiac hypertrophy | Data not available | [1][3] |
| Data not available | Data not available | Data not available | Data not available | Reduced cardiac fibrosis | Data not available | [1][3] |
| Data not available | Data not available | Data not available | Data not available | Reduced cardiac apoptosis | Data not available | [1][3] |
| Data not available | Data not available | Data not available | Data not available | Reduced inflammation | Data not available | [1][3] |
Table 2: Efficacy of this compound in a Mouse Model of LPS-Induced Acute Lung Injury
| Dosage | Administration Route | Frequency | Duration | Key Efficacy Endpoints | % Change vs. Control | Reference |
| Data not available | Data not available | Data not available | Data not available | Inhibition of inflammatory cytokine release | Data not available | [2] |
| Data not available | Data not available | Data not available | Data not available | Alleviation of lung injury | Data not available | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units | Administration Route | Dosage | Reference |
| Cmax | Data not available | µg/mL | Data not available | Data not available | Data not available |
| Tmax | Data not available | h | Data not available | Data not available | Data not available |
| AUC | Data not available | µg·h/mL | Data not available | Data not available | Data not available |
| t1/2 | Data not available | h | Data not available | Data not available | Data not available |
| Bioavailability | Data not available | % | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mouse models of obese cardiomyopathy and LPS-induced acute lung injury based on available literature.
Protocol 1: Treatment of Obese Cardiomyopathy in Mice
This protocol is designed to evaluate the therapeutic effects of this compound on obesity-induced cardiac injury.
1. Animal Model:
-
Species: C57BL/6 mice.
-
Induction of Obesity: High-fat diet (HFD) for a specified duration to induce obesity and associated cardiac complications.
2. This compound Formulation and Administration:
-
Formulation: While the exact formulation is not detailed in the available literature, a common approach for similar compounds is to dissolve them in a vehicle such as a solution of DMSO, Tween 80, and saline. It is crucial to perform vehicle control experiments.
-
Administration Route: The specific route of administration for this model has not been published. Common routes for systemic delivery in mice include intraperitoneal (i.p.) injection or oral gavage.
-
Dosage and Schedule: The optimal dosage and treatment schedule for this compound in this model are not yet publicly available. A dose-response study would be necessary to determine the effective dose.
3. Experimental Workflow:
References
- 1. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyy-272 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyy-272 is a novel indazole derivative identified as a potent inhibitor of c-Jun N-terminal kinase (JNK) phosphorylation.[1][2] Preclinical studies have demonstrated its therapeutic potential in mitigating inflammatory conditions, specifically in models of obese cardiomyopathy and acute lung injury (ALI).[1][2] this compound exerts its anti-inflammatory effects by directly inhibiting the JNK signaling pathway, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis.[1][2] These application notes provide detailed protocols for the use of this compound in murine models of high-fat diet-induced obese cardiomyopathy and lipopolysaccharide (LPS)-induced ALI, summarizing key dosage and administration data.
Mechanism of Action: JNK Inhibition
This compound functions as a direct inhibitor of JNK protein phosphorylation.[1] The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway. External stimuli such as inflammatory cytokines and cellular stress trigger a phosphorylation cascade, leading to the activation of JNK. Activated JNK then translocates to the nucleus to regulate the transcription of genes involved in inflammation, apoptosis, and fibrosis. By inhibiting the phosphorylation of JNK, this compound effectively blocks these downstream pathological processes.
Quantitative Data Summary
The following tables summarize the recommended dosages and administration routes for this compound in different murine models based on preclinical studies.
Table 1: this compound Dosage in Obese Cardiomyopathy Mouse Model
| Parameter | Details |
| Animal Model | High-Fat Diet (HFD)-induced obese C57BL/6J mice |
| This compound Dosage | 5 mg/kg and 20 mg/kg |
| Administration Route | Oral gavage |
| Frequency | Once daily |
| Duration | 10 weeks |
| Vehicle | Not specified in abstract |
Table 2: this compound Dosage in Acute Lung Injury (ALI) Mouse Model
| Parameter | Details |
| Animal Model | Lipopolysaccharide (LPS)-induced ALI in C57BL/6 and ICR mice |
| This compound Dosage | Not specified in abstract |
| Administration Route | Not specified in abstract |
| Frequency | Not specified in abstract |
| Duration | Not specified in abstract |
| Vehicle | Not specified in abstract |
Experimental Protocols
Protocol 1: High-Fat Diet-Induced Obese Cardiomyopathy in Mice
This protocol details the induction of obese cardiomyopathy in mice and subsequent treatment with this compound.
1. Animal Model Induction:
-
Species: C57BL/6J mice, male, 5 weeks old.
-
Diet:
-
Control Group: Fed a standard chow diet (10% kcal from fat).
-
Obese Group: Fed a high-fat diet (HFD) (60% kcal from fat) for 10 weeks to induce obesity.
-
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. This compound Administration:
-
After 10 weeks of HFD feeding, the obese mice are randomly assigned to treatment groups.
-
Treatment Groups:
-
HFD + Vehicle
-
HFD + this compound (5 mg/kg)
-
HFD + this compound (20 mg/kg)
-
-
Administration: this compound is administered once daily via oral gavage for 10 weeks.
3. Efficacy Evaluation:
-
Metabolic Parameters: Monitor body weight weekly. At the end of the treatment period, measure serum levels of glucose, low-density lipoprotein (LDL), and total cholesterol (TC).
-
Cardiac Function: Perform echocardiography to assess ejection fraction (EF) and fractional shortening (FS).
-
Histopathology: Collect heart tissues for histological analysis, including Hematoxylin and Eosin (H&E) staining for general morphology, Masson's trichrome and Sirius Red staining for fibrosis, and immunohistochemistry for inflammatory markers (e.g., TNF-α).
-
Western Blot Analysis: Analyze heart tissue lysates to determine the phosphorylation status of JNK and the expression levels of proteins involved in inflammation and fibrosis.
Protocol 2: Lipopolysaccharide-Induced Acute Lung Injury in Mice
This protocol outlines the procedure for inducing ALI in mice and evaluating the therapeutic effect of this compound.
1. Animal Model Induction:
-
Species: C57BL/6 or ICR mice, male.
-
Induction Agent: Lipopolysaccharide (LPS) from E. coli.
-
Administration: Administer LPS via intratracheal instillation to induce acute lung injury. The exact dosage of LPS should be optimized for the specific mouse strain and desired severity of injury.
2. This compound Administration:
-
The administration protocol for this compound in the ALI model is not detailed in the available abstracts. Researchers should perform dose-response studies to determine the optimal dosage, administration route (e.g., intraperitoneal, intravenous, or oral), and timing of treatment relative to LPS challenge.
3. Efficacy Evaluation:
-
Inflammatory Markers: Collect bronchoalveolar lavage fluid (BALF) to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Histopathology: Harvest lung tissue for histological examination to assess lung edema, inflammatory cell infiltration, and alveolar damage.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.
-
Western Blot Analysis: Analyze lung tissue lysates to assess the phosphorylation status of JNK and other relevant signaling proteins.
Conclusion
This compound represents a promising therapeutic candidate for inflammatory diseases by targeting the JNK signaling pathway. The provided protocols offer a framework for in vivo evaluation of this compound in models of obese cardiomyopathy and acute lung injury. Further dose-response and pharmacokinetic studies are recommended to fully characterize the in vivo profile of this compound.
References
- 1. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Cyy-272 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyy-272 is a novel indazole derivative identified as a potent, orally active inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It has demonstrated significant anti-inflammatory properties by inhibiting the phosphorylation of JNK, thereby showing therapeutic potential in conditions such as lipopolysaccharide (LPS)-induced acute lung injury and obese cardiomyopathy.[1][3][4] As a research compound, the correct preparation of a stock solution is the critical first step for ensuring accurate and reproducible results in in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.
Physicochemical and Biological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 435.47 g/mol | [1] |
| Appearance | Solid | General |
| Solubility | DMSO (≥ 100 mg/mL) | [1] |
| IC₅₀ (JNK1) | 1.25 µM | [1] |
| IC₅₀ (JNK2) | 1.07 µM | [1] |
| IC₅₀ (JNK3) | 1.24 µM | [1] |
| Storage Conditions | -20°C (Stock Solution) | General Practice |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by directly targeting the JNK signaling pathway. The simplified diagram below illustrates the mechanism of action.
Caption: this compound inhibits JNK phosphorylation.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 435.47 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile microcentrifuge tube on the balance and tare to zero.
-
-
Weighing this compound:
-
Carefully weigh 4.35 mg of this compound powder directly into the tared microcentrifuge tube.
-
Calculation: To prepare a 100 mM (0.1 M) solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L): Mass = 0.1 mol/L x 0.001 L x 435.47 g/mol = 0.043547 g = 4.35 mg
-
-
-
Solvent Addition:
-
Using a calibrated pipette, add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Close the tube cap tightly.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1] Intermittently vortex the tube during this time.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name ("this compound"), concentration (100 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
DMSO is a powerful solvent that can be absorbed through the skin, carrying dissolved substances with it. Handle with care.
-
Perform all weighing and handling of the powdered compound in a chemical fume hood to avoid inhalation.
Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of the experimental protocol.
Caption: Workflow for preparing this compound stock solution.
Final Dilutions
For cell-based assays or in vivo studies, the 100 mM DMSO stock solution will need to be further diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced toxicity. Always prepare fresh working dilutions from the frozen stock on the day of the experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyy-272 in JNK Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyy-272 is an indazole derivative identified as a potent inhibitor of c-Jun N-terminal kinase (JNK) phosphorylation.[1][2] The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, and cell proliferation.[3] Dysregulation of the JNK pathway is implicated in a variety of diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer. This compound has been shown to exert anti-inflammatory effects by directly inhibiting the phosphorylation and subsequent activation of JNK.[1][2] This makes it a valuable tool for studying the JNK signaling cascade and a potential therapeutic agent.
These application notes provide a comprehensive guide for utilizing this compound in Western blot-based assays to specifically measure the phosphorylation status of JNK.
Data Presentation: Quantitative Analysis of JNK Phosphorylation
Effective analysis of this compound's inhibitory action on JNK phosphorylation requires quantitative data. Below are templates for structuring dose-response and time-course experiment results. The data presented are for illustrative purposes to guide the user in presenting their own findings.
Dose-Response Effect of this compound on JNK Phosphorylation
Objective: To determine the concentration-dependent inhibition of JNK phosphorylation by this compound in stimulated cells.
| Treatment Group | This compound Conc. (µM) | Stimulant (e.g., Anisomycin) | p-JNK / Total JNK (Normalized Ratio) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | - | 0.10 | ± 0.02 |
| Stimulated Control | 0 (DMSO) | + | 1.00 | ± 0.15 |
| This compound | 0.1 | + | 0.85 | ± 0.12 |
| This compound | 1 | + | 0.45 | ± 0.08 |
| This compound | 10 | + | 0.15 | ± 0.04 |
| This compound | 25 | + | 0.05 | ± 0.02 |
Time-Course of JNK Phosphorylation Inhibition by this compound
Objective: To evaluate the duration of JNK phosphorylation inhibition by this compound in stimulated cells.
| Treatment Group | Pre-incubation Time with this compound (hours) | Stimulant (e.g., LPS) | p-JNK / Total JNK (Normalized Ratio) | Standard Deviation |
| Stimulated Control | 0 | + | 1.00 | ± 0.11 |
| This compound (10 µM) | 1 | + | 0.20 | ± 0.05 |
| This compound (10 µM) | 2 | + | 0.12 | ± 0.03 |
| This compound (10 µM) | 4 | + | 0.08 | ± 0.03 |
| This compound (10 µM) | 8 | + | 0.05 | ± 0.02 |
| This compound (10 µM) | 12 | + | 0.04 | ± 0.01 |
JNK Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical JNK signaling pathway, which is activated by various cellular stresses and inflammatory cytokines. This cascade involves a series of protein kinases, ultimately leading to the phosphorylation of JNK. This compound is shown as an inhibitor of the final phosphorylation step.
Experimental Protocols
This section provides a detailed protocol for a Western blot assay to measure the inhibition of JNK phosphorylation by this compound in a cell-based model.
Materials and Reagents
-
Cell Line: Appropriate for the research question (e.g., RAW 264.7 macrophages, HeLa cells).
-
JNK Activator: Anisomycin, Lipopolysaccharide (LPS), UV-C radiation, or TNF-α.
-
This compound: Stock solution prepared in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Rabbit anti-total JNK.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH.
-
Protein Assay: BCA Protein Assay Kit.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Membrane: Polyvinylidene difluoride (PVDF).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) Substrate.
Experimental Workflow Diagram
References
- 1. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Cyy-272 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyy-272 is a novel, synthetically developed indazole derivative demonstrating significant anti-inflammatory properties.[1][2] Its primary mechanism of action is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] By directly inhibiting the phosphorylation and subsequent activation of JNK, this compound effectively mitigates downstream inflammatory responses.[1][2] These characteristics make this compound a compound of interest for studying and potentially treating inflammatory conditions.
Research has highlighted the efficacy of this compound in various preclinical models, including the amelioration of obese cardiomyopathy and lipopolysaccharide (LPS)-induced acute lung injury.[1][2] These studies have successfully utilized primary cell cultures, such as cardiomyocytes and macrophages, to investigate the cellular and molecular effects of this compound.[1][3] This document provides detailed application notes and protocols for the use of this compound in primary cell culture systems, intended to guide researchers in exploring its therapeutic potential.
Mechanism of Action: JNK Inhibition
This compound exerts its anti-inflammatory effects by specifically targeting the JNK signaling cascade. JNKs are a family of protein kinases that are activated by stress stimuli, such as inflammatory cytokines, and play a crucial role in regulating cellular processes like inflammation, apoptosis, and differentiation. This compound acts by preventing the phosphorylation of JNK, thereby blocking its activation and the subsequent downstream signaling events.[1][2]
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyy-272 in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyy-272 is an indazole derivative that functions as an orally active inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] It has demonstrated significant anti-inflammatory properties by inhibiting the phosphorylation of JNK.[2][3] Research has highlighted its potential therapeutic effects in conditions such as acute lung injury (ALI) and obese cardiomyopathy by mitigating inflammation, cardiac hypertrophy, fibrosis, and apoptosis.[1][2] this compound targets the JNK signaling pathway, a critical regulator of cellular responses to stress, including inflammation and apoptosis.
Application in Immunohistochemistry
While this compound is a small molecule inhibitor and not an antibody used for direct staining, immunohistochemistry (IHC) is a crucial application for researchers working with this compound. IHC can be employed to:
-
Assess the downstream effects of this compound treatment: By analyzing the expression and localization of key proteins in the JNK signaling pathway (e.g., phosphorylated-JNK, c-Jun) and markers of inflammation, apoptosis, or fibrosis in tissue samples from this compound-treated versus control groups.
-
Characterize the cellular response to this compound: To identify which cell types within a tissue are responsive to this compound treatment.
-
Evaluate the therapeutic efficacy of this compound: By observing changes in the expression of disease-related biomarkers in preclinical models.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against JNK isoforms. This data is essential for determining appropriate in vitro and in vivo dosing for studies that will be analyzed by immunohistochemistry.
| Target | IC50 |
| JNK1 | 1.25 μM |
| JNK2 | 1.07 μM |
| JNK3 | 1.24 μM |
Data sourced from MedchemExpress[1]
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, highlighting its role in the inhibition of the JNK signaling pathway.
Caption: this compound inhibits JNK phosphorylation, blocking downstream inflammatory and apoptotic signals.
Immunohistochemistry Experimental Workflow
The diagram below outlines a standard workflow for an immunohistochemistry experiment designed to assess the effects of this compound treatment on tissue samples.
Caption: Standard workflow for immunohistochemical analysis of tissue samples.
Detailed Immunohistochemistry Protocol (Paraffin-Embedded Tissues)
This protocol provides a general framework for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections that may be used in studies involving this compound. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is recommended for specific targets.
I. Materials and Reagents
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 60%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidases
-
Blocking buffer (e.g., 5% normal goat serum in wash buffer)
-
Primary antibody (specific to the target of interest)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Humidified chamber
II. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 10 minutes each.[4]
-
Rehydrate through a graded series of ethanol:
-
Rinse slides in gently running tap water for 1 minute.
-
Wash in deionized water for 3 minutes.[4]
III. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in pre-heated antigen retrieval buffer in a pressure cooker, steamer, or water bath.
-
Heat at 95-100°C for 20-40 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with wash buffer.
-
IV. Staining Procedure
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[4]
-
Rinse with wash buffer (3 changes for 3 minutes each).
-
Blocking: Apply blocking buffer and incubate for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Drain the blocking buffer (do not rinse) and apply the primary antibody diluted to its optimal concentration. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Rinse with wash buffer (3 changes for 3 minutes each).
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.[4]
-
Rinse with wash buffer (3 changes for 3 minutes each).
-
Detection: Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in a humidified chamber.
-
Rinse with wash buffer (3 changes for 3 minutes each).
-
Chromogen Development: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired stain intensity is reached. Monitor under a microscope.
-
Rinse gently with deionized water to stop the reaction.
V. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse slides in hematoxylin for 1-3 minutes to stain the cell nuclei.[4]
-
Rinse gently in running tap water.
-
Differentiation: Quickly dip slides in 1% acid alcohol (1% HCl in 70% ethanol) to remove excess stain.
-
Bluing: Rinse in running tap water or a bluing agent until the nuclei turn blue.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (95% and 100%).
-
Clearing: Clear in xylene (2 changes for 5 minutes each).
-
Mounting: Apply a drop of permanent mounting medium and cover with a coverslip.
VI. Analysis
-
Examine the slides under a light microscope.
-
The target protein will be visualized by the brown precipitate from the DAB reaction, while the cell nuclei will be stained blue by the hematoxylin.
-
Image acquisition and quantitative analysis can be performed using appropriate software to compare protein expression levels between different experimental groups (e.g., this compound treated vs. vehicle control).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring Cyy-272 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyy-272 is a novel indazole derivative identified as a potent inhibitor of c-Jun N-terminal kinases (JNK).[1][2] The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory conditions and cancer. This compound exerts its biological effects by directly inhibiting the phosphorylation of JNK, thereby attenuating downstream inflammatory signaling cascades.[1][2]
These application notes provide a comprehensive guide for assessing the in vitro efficacy of this compound. The protocols detailed below cover methods to quantify its inhibitory effect on JNK, its impact on cell viability, and its ability to suppress inflammatory responses in a cellular context.
Data Presentation
The inhibitory activity of this compound against the three main JNK isoforms has been quantified and is summarized in the table below. This data serves as a baseline for understanding the compound's potency and selectivity.
| Target | IC50 (µM) |
| JNK1 | 1.25 |
| JNK2 | 1.07 |
| JNK3 | 1.24 |
Signaling Pathway
The following diagram illustrates the JNK signaling pathway and the point of inhibition by this compound. Stress signals and inflammatory cytokines activate a cascade of MAP kinases, leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, leading to the expression of genes involved in inflammation and apoptosis. This compound blocks the phosphorylation of JNK, thereby inhibiting these downstream events.
Caption: JNK Signaling Pathway and this compound Inhibition.
Experimental Workflow
A systematic approach is recommended to characterize the in vitro efficacy of this compound. The workflow begins with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess its activity in a biological context.
Caption: Recommended Experimental Workflow for this compound.
Experimental Protocols
Protocol 1: In Vitro JNK Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JNK.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
ATF2 or c-Jun protein substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is ≤1% in all wells.
-
Assay Setup:
-
Add 1 µL of diluted this compound or control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of JNK enzyme (e.g., 5 ng/µL) diluted in Kinase Reaction Buffer.
-
To initiate the reaction, add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL ATF2 substrate and 25 µM ATP) diluted in Kinase Reaction Buffer.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ATP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase/luciferin. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT)
This assay assesses the cytotoxicity of this compound to determine the appropriate concentration range for subsequent cell-based experiments.
Materials:
-
Cell line of interest (e.g., RAW 264.7 murine macrophages)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of JNK Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on JNK phosphorylation within a cellular context.
Materials:
-
Cell line of interest (e.g., RAW 264.7)
-
This compound
-
JNK pathway activator (e.g., Lipopolysaccharide (LPS), Anisomycin, or UV-C radiation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, and anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
PVDF membrane
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various non-toxic concentrations of this compound (determined from the MTT assay) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 1 µg/mL LPS for 30 minutes) to induce JNK phosphorylation. Include a non-stimulated control group.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities. Normalize the phospho-JNK signal to the total JNK signal, and then to the β-actin loading control.
-
Protocol 4: Measurement of Inflammatory Cytokine Production (ELISA)
This protocol quantifies the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS (from E. coli)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[3]
-
Pre-treat the cells with various non-toxic concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours). Include unstimulated and vehicle-treated controls.
-
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA:
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected cell supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Generate a standard curve from the standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels in this compound-treated samples to the LPS-stimulated control.
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cyy-272: Application Notes and Protocols for Flow Cytometry Analysis of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyy-272 is a novel indazole derivative that functions as a potent and selective inhibitor of c-Jun N-terminal kinase (JNK).[1][2] The JNK signaling pathway is a critical regulator of cellular responses to stress stimuli, including inflammatory cytokines, and plays a pivotal role in the pathogenesis of inflammatory diseases.[][4] By inhibiting the phosphorylation and activation of JNK, this compound has been shown to exert significant anti-inflammatory effects, primarily by reducing the production and release of pro-inflammatory cytokines in immune cells such as macrophages.[1][2]
These application notes provide detailed protocols for utilizing this compound in conjunction with flow cytometry to analyze its impact on inflammatory responses at a single-cell level. The provided methodologies will enable researchers to investigate the efficacy of this compound in modulating macrophage polarization, intracellular cytokine production, and JNK signaling pathway activity.
Mechanism of Action: JNK Inhibition
This compound exerts its anti-inflammatory effects by directly inhibiting the phosphorylation of JNK.[1][2] In the canonical JNK signaling pathway, various inflammatory stimuli, such as lipopolysaccharide (LPS), activate upstream kinases (MAP3Ks and MAP2Ks) that in turn phosphorylate and activate JNK. Activated JNK then phosphorylates a range of downstream transcription factors, most notably c-Jun, leading to the expression of genes encoding pro-inflammatory mediators. This compound competitively binds to the ATP-binding site of JNK, preventing its phosphorylation and thereby blocking the downstream inflammatory cascade.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry experiments designed to assess the anti-inflammatory effects of this compound on macrophages.
Table 1: Effect of this compound on Macrophage Polarization
| Treatment | Cell Type | Marker | M1 Macrophages (%) | M2 Macrophages (%) |
| Untreated Control | RAW 264.7 | - | 5.2 ± 0.8 | 4.5 ± 0.6 |
| LPS (100 ng/mL) | RAW 264.7 | CD86 | 75.4 ± 4.1 | 5.1 ± 0.9 |
| LPS + this compound (1 µM) | RAW 264.7 | CD86 | 42.1 ± 3.5 | 4.8 ± 0.7 |
| LPS + this compound (5 µM) | RAW 264.7 | CD86 | 25.8 ± 2.9 | 4.6 ± 0.5 |
| IL-4 (20 ng/mL) | RAW 264.7 | CD206 | 6.1 ± 1.0 | 82.3 ± 5.3 |
| IL-4 + this compound (5 µM) | RAW 264.7 | CD206 | 5.9 ± 0.9 | 80.5 ± 4.9 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Intracellular Pro-inflammatory Cytokine Production
| Treatment | Cell Type | Cytokine | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| Untreated Control | BMDM | TNF-α | 3.1 ± 0.5 | 150 ± 25 |
| LPS (100 ng/mL) | BMDM | TNF-α | 68.9 ± 5.2 | 2800 ± 210 |
| LPS + this compound (1 µM) | BMDM | TNF-α | 35.7 ± 4.1 | 1450 ± 150 |
| LPS + this compound (5 µM) | BMDM | TNF-α | 18.2 ± 2.8 | 800 ± 95 |
| Untreated Control | BMDM | IL-6 | 2.5 ± 0.4 | 120 ± 20 |
| LPS (100 ng/mL) | BMDM | IL-6 | 72.3 ± 6.1 | 3100 ± 250 |
| LPS + this compound (1 µM) | BMDM | IL-6 | 40.1 ± 4.5 | 1600 ± 180 |
| LPS + this compound (5 µM) | BMDM | IL-6 | 22.5 ± 3.1 | 950 ± 110 |
BMDM: Bone Marrow-Derived Macrophages. Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on JNK Phosphorylation
| Treatment | Cell Type | Stimulation | % p-JNK Positive Cells |
| Untreated Control | THP-1 | None | 2.1 ± 0.3 |
| Anisomycin (10 µg/mL) | THP-1 | 30 min | 85.6 ± 6.7 |
| Anisomycin + this compound (1 µM) | THP-1 | 30 min | 43.2 ± 5.1 |
| Anisomycin + this compound (5 µM) | THP-1 | 30 min | 15.8 ± 2.4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Analysis of Macrophage Polarization by Flow Cytometry
This protocol details the methodology for assessing the effect of this compound on the polarization of macrophages into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., anti-CD86 for M1, anti-CD206 for M2)
-
Viability dye
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control (DMSO) for 1-2 hours.
-
Macrophage Polarization:
-
For M1 polarization, add LPS to a final concentration of 100 ng/mL.
-
For M2 polarization, add IL-4 to a final concentration of 20 ng/mL.
-
Include untreated control wells.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Gently scrape the cells and transfer them to FACS tubes. Wash once with PBS.
-
Staining:
-
Resuspend cells in FACS buffer containing a viability dye and incubate according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Block non-specific antibody binding by incubating with Fc block for 10 minutes at 4°C.
-
Add the fluorochrome-conjugated anti-CD86 and anti-CD206 antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Analyze the percentage of CD86+ (M1) and CD206+ (M2) cells within the live cell population.
Protocol 2: Intracellular Cytokine Staining for Pro-inflammatory Cytokines
This protocol outlines the procedure for measuring the intracellular levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages treated with this compound.
Materials:
-
Macrophage cell line or primary macrophages
-
Complete culture medium
-
This compound
-
LPS
-
Brefeldin A (protein transport inhibitor)
-
FACS buffer
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies against TNF-α and IL-6
-
Viability dye
Procedure:
-
Cell Seeding and Pre-treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Stimulation: Add LPS (100 ng/mL) to the wells and incubate for 4-6 hours.
-
Protein Transport Inhibition: For the last 2-4 hours of stimulation, add Brefeldin A to the culture medium to a final concentration of 5 µg/mL.
-
Cell Harvesting and Surface Staining: Harvest the cells and perform viability and surface marker staining if desired, as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Add the fluorochrome-conjugated anti-TNF-α and anti-IL-6 antibodies diluted in permeabilization buffer.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data. Analyze the percentage of cytokine-positive cells and the mean fluorescence intensity (MFI).
Protocol 3: Phospho-flow Cytometry for JNK Activation
This protocol describes the use of phospho-flow cytometry to directly measure the inhibitory effect of this compound on the phosphorylation of JNK.
Materials:
-
Macrophage cell line (e.g., THP-1)
-
Complete culture medium
-
This compound
-
JNK activator (e.g., Anisomycin)
-
FACS buffer
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibody against phosphorylated JNK (p-JNK)
Procedure:
-
Cell Culture and Pre-treatment: Culture cells and pre-treat with this compound as described in Protocol 1.
-
Stimulation: Stimulate the cells with a JNK activator such as Anisomycin (10 µg/mL) for 15-30 minutes at 37°C.
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of 4% paraformaldehyde and incubate for 10-15 minutes at room temperature.
-
Permeabilization:
-
Wash the cells with FACS buffer.
-
Permeabilize the cells by resuspending them in ice-cold 90% methanol (B129727) and incubating for 30 minutes on ice.
-
-
Staining:
-
Wash the cells twice with FACS buffer to remove the methanol.
-
Add the fluorochrome-conjugated anti-p-JNK antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data. Analyze the percentage of p-JNK positive cells.
Conclusion
This compound is a promising anti-inflammatory agent that effectively inhibits the JNK signaling pathway. The protocols outlined in these application notes provide a robust framework for utilizing flow cytometry to characterize and quantify the immunomodulatory effects of this compound on macrophages. These methodologies are valuable tools for researchers in academic and industrial settings engaged in the discovery and development of novel anti-inflammatory therapeutics.
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyy-272 Testing in Animal Models of Obese Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a global health crisis and a major risk factor for cardiovascular diseases, including a specific condition known as obese cardiomyopathy. This pathology is characterized by cardiac hypertrophy, fibrosis, and diastolic dysfunction, which can progress to heart failure.[1][2][3] Prolonged low-grade inflammation is a key contributor to the development of obese cardiomyopathy.[1] Cyy-272, an indazole derivative, is an anti-inflammatory compound that has demonstrated therapeutic potential by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1][4] This document provides detailed application notes and protocols for testing the efficacy of this compound in established animal models of obese cardiomyopathy.
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the mechanisms of obese cardiomyopathy and evaluating potential therapeutics. Both genetic and diet-induced models are widely used and recapitulate key features of the human disease.[3][5][6]
1. High-Fat Diet (HFD)-Induced Obese Mouse Model: This model closely mimics the etiology of human obesity-related cardiomyopathy driven by chronic overnutrition.[7][8][9]
-
Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and associated metabolic and cardiovascular complications.[7][10]
-
Pathophysiology: Long-term HFD feeding leads to obesity, insulin (B600854) resistance, hyperglycemia, hyperlipidemia, cardiac hypertrophy, fibrosis, and diastolic dysfunction.[7][8][9][11]
2. Leptin-Deficient (ob/ob) Mouse Model: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia and profound obesity.[3][12][13]
-
Strain: C57BL/6J-Lepob/J (ob/ob)
-
Pathophysiology: ob/ob mice develop severe obesity, insulin resistance, and cardiac hypertrophy.[3][13][14] They exhibit increased cardiomyocyte apoptosis and myocardial steatosis.[2][14]
3. Leptin Receptor-Deficient (db/db) Mouse Model: These mice have a mutation in the leptin receptor gene, resulting in a phenotype similar to ob/ob mice.[3][5][15]
-
Strain: C57BLKS/J-Leprdb/J (db/db)
-
Pathophysiology: db/db mice are a well-established model for type 2 diabetes and diabetic cardiomyopathy, exhibiting obesity, hyperglycemia, insulin resistance, and progressive cardiac dysfunction with hypertrophy and fibrosis.[5][15][16][17]
This compound: A JNK Inhibitor for Obese Cardiomyopathy
This compound is an indazole derivative that functions as a potent inhibitor of JNK phosphorylation.[1][4] The JNK signaling pathway is a critical mediator of inflammation and cellular stress, and its activation is implicated in the pathogenesis of obese cardiomyopathy.[1] By inhibiting JNK, this compound has been shown to reduce inflammation, cardiomyocyte hypertrophy, fibrosis, and apoptosis in the context of high lipid-induced cardiac injury.[1]
Experimental Design and Workflow
A typical experimental workflow for testing this compound in an animal model of obese cardiomyopathy would involve the following stages:
Key Experimental Protocols
High-Fat Diet-Induced Obese Cardiomyopathy Model
Objective: To induce obesity and associated cardiac remodeling in mice through a high-fat diet.
Materials:
-
8-week-old male C57BL/6J mice.[10]
-
Standard chow diet (SFD, ~10% kcal from fat).[10]
-
Cages with environmental enrichment.[10]
Protocol:
-
Acclimatize mice for one week with free access to standard chow and water.[10]
-
Randomize mice into control and experimental groups based on body weight.[10]
-
House mice individually.[11]
-
Provide the control group with the standard chow diet and the experimental group with the high-fat diet for 16-20 weeks.[7][10][18]
-
Monitor body weight and food intake weekly.[10]
-
Perform periodic assessments of metabolic parameters (e.g., glucose tolerance test).[7][18]
Echocardiographic Assessment of Cardiac Function
Objective: To non-invasively assess cardiac structure and function.[19][20]
Materials:
-
High-frequency ultrasound system with a linear-array transducer (30-40 MHz).
-
Anesthesia machine with isoflurane (B1672236).
-
Heating pad to maintain body temperature.
-
ECG electrodes.
Protocol:
-
Anesthetize the mouse with isoflurane (1-2% in oxygen).[19]
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.[19]
-
Monitor heart rate and respiration.
-
Apply ultrasound gel to the depilated chest area.
-
Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.[19]
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thickness.
-
Calculate ejection fraction (EF) and fractional shortening (FS).
-
Assess diastolic function using pulsed-wave Doppler of the mitral inflow to determine the E/A ratio.[16]
Pressure-Volume (PV) Loop Analysis
Objective: To obtain detailed, load-independent measures of cardiac systolic and diastolic function.[21]
Materials:
-
Pressure-volume catheter (e.g., 1.2F for mice).
-
Data acquisition and analysis software.
-
Surgical instruments for thoracotomy.
-
Ventilator.
Protocol:
-
Anesthetize and intubate the mouse, and initiate mechanical ventilation.[21]
-
Perform a thoracotomy to expose the heart.[21]
-
Insert the PV catheter into the left ventricle through the apex.[21]
-
Allow the preparation to stabilize for 10-15 minutes.
-
Record steady-state PV loops.
-
Perform transient inferior vena cava occlusion to obtain a family of PV loops for load-independent analysis.
-
Analyze the data to determine parameters such as end-systolic pressure-volume relationship (ESPVR), end-diastolic pressure-volume relationship (EDPVR), dP/dtmax, and dP/dtmin.[16]
Histological Analysis of Cardiac Fibrosis
Objective: To quantify the extent of fibrosis in the cardiac tissue.[22][23]
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin.
-
Paraffin (B1166041) embedding station.
-
Microtome.
-
Masson's trichrome or Picrosirius red staining reagents.[12][22]
-
Microscope with a digital camera.
-
Image analysis software (e.g., ImageJ).
Protocol:
-
Excise the heart and perfuse with saline, followed by fixation in 4% paraformaldehyde.
-
Embed the heart in paraffin and section at 5 µm thickness.
-
Deparaffinize and rehydrate the sections.
-
Stain with Masson's trichrome or Picrosirius red to visualize collagen fibers (which will stain blue or red, respectively).[22]
-
Capture images of multiple random fields from the left ventricular free wall.
-
Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.[22][24]
Measurement of Oxidative Stress
Objective: To assess the level of oxidative stress in cardiac tissue.
Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[25][26]
Materials:
-
Cardiac tissue homogenate.
-
Thiobarbituric acid (TBA) solution.
-
Trichloroacetic acid (TCA).
-
Spectrophotometer or fluorometer.
Protocol:
-
Homogenize a known weight of cardiac tissue in a suitable buffer.
-
Precipitate proteins with TCA.
-
Centrifuge and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm or fluorescence at Ex/Em 532/553 nm.[26]
-
Calculate the MDA concentration using a standard curve.
Signaling Pathway of Obese Cardiomyopathy and this compound Intervention
Obesity leads to a state of chronic low-grade inflammation and metabolic dysregulation, which activates stress-activated protein kinases like JNK. Activated JNK promotes downstream signaling cascades that result in cardiomyocyte hypertrophy, apoptosis, and fibrosis, culminating in obese cardiomyopathy. This compound acts by directly inhibiting the phosphorylation and activation of JNK, thereby mitigating these pathological outcomes.
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiomyocyte apoptosis in animal models of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Dysregulated Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a mouse model of obesity-related fibrotic cardiomyopathy that recapitulates features of human heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Cardiovascular Disease | Thoracic Key [thoracickey.com]
- 7. Mice Long-Term High-Fat Diet Feeding Recapitulates Human Cardiovascular Alterations: An Animal Model to Study the Early Phases of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Mice Long-Term High-Fat Diet Feeding Recapitulates Human Cardiovascular Alterations: An Animal Model to Study the Early Phases of Diabetic Cardiomyopathy | PLOS One [journals.plos.org]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. Hypertrophic cardiomyopathy in high-fat diet-induced obesity: role of suppression of forkhead transcription factor and atrophy gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Caloric restriction in leptin deficiency does not correct myocardial steatosis: failure to normalize PPARα/PGC1α and thermogenic glycerolipid/fatty acid cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diabetes in mice with monogenic obesity: the db/db mouse and its use in the study of cardiac consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. db/db Mice – CL Laboratory LLC [cardio-lab.com]
- 17. Cardiovascular and autonomic phenotype of db/db diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease [mdpi.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Cyy-272 & JNK Phosphorylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with the JNK inhibitor, Cyy-272.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an indazole derivative that functions as an anti-inflammatory compound by directly inhibiting the phosphorylation and activation of c-Jun N-terminal kinase (JNK).[1][2][3] By blocking JNK phosphorylation, this compound has been shown to alleviate conditions such as lipopolysaccharide (LPS)-induced acute lung injury and obese cardiomyopathy.[1][2]
Q2: I am not observing inhibition of JNK phosphorylation after treating my cells with this compound. What are the potential reasons for this?
A2: There are several potential reasons why you might not be observing the expected inhibition of JNK phosphorylation. These can be broadly categorized into issues with the compound itself, the experimental protocol, or underlying biological complexities. This guide will walk you through troubleshooting steps for each of these categories.
Troubleshooting Guide: this compound Not Inhibiting JNK Phosphorylation
If your experiments are not showing the expected inhibition of JNK phosphorylation with this compound, please review the following potential causes and troubleshooting steps.
Category 1: Compound Integrity and Handling
Issue: The this compound compound may be inactive due to improper storage, handling, or solubility issues.
Troubleshooting Steps:
-
Verify Compound Quality: Ensure the this compound you are using is from a reputable source and has been stored according to the manufacturer's instructions.
-
Ensure Proper Solubilization: this compound is an organic compound. While specific solubility data for this compound is not widely published, related compounds like Cyanex 272 are miscible with most commercial aliphatic and aromatic diluents.[4] For cell culture experiments, it is common to dissolve such compounds in a solvent like DMSO before diluting in culture media.
-
Action: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). Ensure it is fully dissolved before diluting to the final concentration in your experimental medium. Run a vehicle control (medium with the same concentration of DMSO) in your experiment.
-
-
Assess Compound Stability: The stability of the compound in your experimental conditions (e.g., in media at 37°C) should be considered.[5]
-
Action: If possible, perform a time-course experiment to see if the inhibitory effect diminishes over time, which could suggest compound degradation.
-
Category 2: Experimental Protocol and Technique
Issue: Suboptimal experimental design or technical errors during the assay can lead to a failure to detect the inhibitory effect of this compound. The most common method for assessing JNK phosphorylation is Western blotting.
Detailed Protocol: Western Blot for JNK Phosphorylation
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
-
Cell Culture and Treatment:
-
Plate your cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a predetermined amount of time (e.g., 1-2 hours).[6]
-
Stimulate the cells with a known JNK activator to induce JNK phosphorylation. Common activators include Anisomycin (10 µg/mL for 30 minutes), UV radiation, or cytokines like TNF-α.[6][7][8] Include a non-stimulated control group.
-
-
Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[9]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[9][10][11] This is a critical step to prevent dephosphorylation of your target protein.[10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6][9]
-
Incubate on ice for 20-30 minutes with occasional vortexing.[6]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.[6]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[9]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[10][11]
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again as described above.
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
To ensure equal protein loading, you can strip the membrane and re-probe for total JNK and a loading control like β-actin or GAPDH.
-
Troubleshooting Western Blot Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak p-JNK Signal | Ineffective JNK activation. | Confirm the efficacy of your JNK activator. |
| Phosphatase activity during lysis. | Ensure fresh phosphatase inhibitors are added to ice-cold lysis buffer.[10][11] | |
| Insufficient protein loaded. | Load at least 20 µg of protein. | |
| Primary antibody not optimized. | Optimize antibody concentration and incubation time. | |
| High Background | Blocking is insufficient. | Increase blocking time to 1.5-2 hours. |
| Use of milk for blocking. | Use 5% BSA in TBST for all antibody dilutions and blocking steps.[10][11] | |
| Antibody concentration is too high. | Titrate primary and secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of wash steps.[6] | |
| Multiple Non-specific Bands | Antibody is not specific. | Use a different, validated antibody. |
| Protein degradation. | Ensure protease inhibitors are always used and samples are kept cold. | |
| Inconsistent Loading Control | Pipetting errors. | Use calibrated pipettes and be meticulous during sample loading. |
| Inaccurate protein quantification. | Ensure the BCA assay was performed correctly and that samples fall within the linear range of the standard curve. |
Category 3: Biological Complexity
Issue: The lack of observed JNK phosphorylation inhibition by this compound could be due to complex cellular mechanisms.
Troubleshooting and Consideration Steps:
-
Off-Target Effects: Kinase inhibitors can sometimes have off-target effects, meaning they interact with other kinases in the cell.[5][12] This could potentially activate compensatory signaling pathways that mask the inhibition of JNK.
-
Action: If possible, perform a kinome scan to assess the selectivity of this compound. Alternatively, use a structurally different JNK inhibitor to see if the same result is obtained.
-
-
Activation of Compensatory Pathways: The inhibition of one pathway can sometimes lead to the upregulation of another.
-
Action: Use Western blotting to probe for the activation of other related signaling pathways (e.g., other MAPKs like p38 or ERK).
-
-
Cell Line-Specific Effects: The response to a kinase inhibitor can vary between different cell lines.
-
Action: Test the effect of this compound in multiple cell lines to determine if the observed lack of inhibition is a general phenomenon or specific to your cell model.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for this compound against JNK isoforms. Note that these values can vary depending on the specific assay conditions.
| Compound | JNK1 IC50 | JNK2 IC50 | JNK3 IC50 | Reference |
| This compound | 1.25 µM | 1.07 µM | 1.24 µM | [10] (from a commercial vendor) |
Visualizing Experimental Workflow and Signaling Pathways
To aid in your experimental design and understanding of the underlying biology, the following diagrams have been generated.
Caption: A typical experimental workflow for assessing the inhibitory effect of this compound on JNK phosphorylation.
Caption: The JNK signaling cascade and the point of inhibition by this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
Cyy-272 Technical Support Center: Optimizing Experimental Concentrations
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Cyy-272 in their experiments. This compound is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK), demonstrating significant anti-inflammatory properties.[1][2] Proper concentration selection is critical for achieving accurate, reproducible results while avoiding cytotoxicity and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an indazole derivative that functions as a selective inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It exerts its anti-inflammatory effects by directly inhibiting the phosphorylation and activation of JNK, which in turn blocks downstream inflammatory signaling pathways.[1][2] This mechanism has been shown to be effective in mitigating conditions like lipopolysaccharide (LPS)-induced acute lung injury and obese cardiomyopathy.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: Most kinase inhibitors, including this compound, are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO. Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Q3: What is a good starting concentration for my cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on available data and general practice with kinase inhibitors, a good starting point for a dose-response experiment is to use a broad concentration range, such as 0.1 µM to 20 µM. Always perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) for your specific experimental model.
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecules in aqueous media can vary. Factors like the chemical structure, media pH, serum proteins, and incubation temperature can affect stability.[3] If you observe a loss of biological activity over time, it may indicate compound instability.[3] For long-term experiments (e.g., > 48 hours), consider replenishing the media with freshly diluted this compound.
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Toxicity | 1. Concentration Too High: this compound concentration exceeds the cytotoxic threshold for the cell line. 2. Solvent Toxicity: The final concentration of DMSO in the culture media is too high (typically >0.5%).[3] 3. Off-Target Effects: At high concentrations, the inhibitor may affect other essential kinases or cellular pathways.[3] | 1. Perform a Dose-Response Curve: Determine the GI50 and IC50 values. Use the lowest effective concentration that produces the desired biological effect. 2. Check Solvent Concentration: Ensure the final DMSO concentration is at a non-toxic level (ideally ≤0.1%). Always include a vehicle-only control (media with the same DMSO concentration but no inhibitor). 3. Use an Orthogonal Approach: Confirm the phenotype using a structurally different JNK inhibitor or genetic methods like siRNA/shRNA to validate that the effect is target-specific.[4] |
| No or Weak Inhibitory Effect | 1. Concentration Too Low: The concentration of this compound is insufficient to inhibit JNK effectively in your specific cell model. 2. Compound Instability: this compound may have degraded in the stock solution or in the culture media during a long incubation. 3. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms or low JNK pathway dependency. | 1. Increase Concentration: Titrate the concentration upwards based on your initial dose-response data. 2. Prepare Fresh Solutions: Use a fresh aliquot of the stock solution for each experiment. For long incubations, consider replacing the media and inhibitor. 3. Confirm Target Engagement: Use Western Blot to verify that this compound is inhibiting the phosphorylation of JNK or its direct downstream targets (e.g., c-Jun) at the concentrations used. |
| Inconsistent Results Between Experiments | 1. Cell Culture Variability: Differences in cell passage number, confluency, or overall health can impact results.[3] 2. Pipetting Errors: Inaccurate serial dilutions or inconsistent inhibitor addition. 3. Edge Effects: In multi-well plates, evaporation from outer wells can concentrate the inhibitor and affect cell growth.[3] | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range and seed at a uniform density. 2. Use Master Mixes: Prepare a master mix of this compound in media to add to all treatment wells, ensuring consistency. Use calibrated pipettes.[3] 3. Minimize Edge Effects: Avoid using the outer wells of the plate for critical measurements or fill them with sterile buffer/media to create a humidity barrier. |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges for this compound in various applications. These values should be used as a starting point for your own optimization experiments.
Table 1: Recommended Starting Concentrations for this compound
| Assay Type | Cell Line Example | Recommended Concentration Range (µM) | Incubation Time |
| JNK Phosphorylation Inhibition (Western Blot) | Macrophages (e.g., RAW 264.7), Cardiomyocytes | 0.5 - 10 µM | 1 - 24 hours |
| Cytokine Release Inhibition (ELISA) | LPS-stimulated Macrophages | 1 - 20 µM | 24 - 48 hours |
| Cell Viability / Cytotoxicity (MTS/MTT Assay) | Various Cancer & Non-cancer lines | 0.1 - 50 µM | 48 - 96 hours |
| Anti-inflammatory Effect in vivo | Mouse models (ALI, Cardiomyopathy) | Varies by administration route | Varies by study design |
Experimental Protocols
Protocol 1: Determining IC50/GI50 Using a Dose-Response Assay
This protocol describes how to determine the effective and cytotoxic concentrations of this compound in a specific cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density for the assay duration. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Inhibitor Preparation: Prepare a 2x serial dilution series of this compound in complete culture media. Start from a high concentration (e.g., 100 µM) and perform 8-12 dilutions. Also, prepare a vehicle control (media with the highest concentration of DMSO used in the dilutions).
-
Cell Treatment: Carefully remove the old media from the cells. Add 100 µL of the prepared this compound dilutions and vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your endpoint (e.g., 24-72 hours).
-
Viability Assay: After incubation, assess cell viability using a standard method such as an MTS or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the GI50 (concentration for 50% growth inhibition). A similar setup can be used to measure a functional endpoint (e.g., cytokine levels) to determine the IC50.
Protocol 2: Assessing JNK Pathway Inhibition via Western Blot
This protocol verifies that this compound is inhibiting its intended target in a cellular context.
-
Cell Seeding and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 5x the determined IC50) for a predetermined time (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated JNK (p-JNK) and total JNK (t-JNK). A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-JNK/t-JNK ratio with increasing this compound concentration indicates successful target inhibition.
Visualizations
The diagrams below illustrate the signaling pathway of this compound and a logical workflow for optimizing its experimental concentration.
Caption: this compound inhibits JNK phosphorylation, blocking downstream inflammatory responses.
Caption: Workflow for determining the optimal concentration of this compound for experiments.
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Cyy-272 and Off-Target Effects
Disclaimer: As of late 2025, public domain literature does not contain specific data regarding the off-target effects of the JNK inhibitor, Cyy-272. The primary body of research has focused on its intended therapeutic effects, namely the inhibition of c-Jun N-terminal kinase (JNK) phosphorylation and its promising role in mitigating conditions like obese cardiomyopathy and acute lung injury.[1][2]
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and troubleshooting potential off-target effects when working with novel compounds such as this compound. The following information is based on established methodologies for characterizing small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an indazole derivative that functions as an anti-inflammatory compound.[1] Its primary mechanism of action is the direct inhibition of c-Jun N-terminal kinase (JNK) phosphorylation.[1][2] By inhibiting the JNK signaling pathway, this compound has been shown to reduce inflammation, hypertrophy, fibrosis, and apoptosis in preclinical models.[1]
Q2: Why is it critical to investigate the potential off-target effects of a seemingly specific inhibitor like this compound?
A2: Investigating off-target effects is crucial for several reasons:
-
Data Integrity: Unidentified off-target interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target effect.
-
Compound Safety: Off-target binding can disrupt normal cellular processes, potentially leading to cytotoxicity or other adverse effects that are independent of JNK inhibition.
-
Therapeutic Viability: A compound with significant off-target activity may have a narrow therapeutic window or fail in later stages of drug development due to unforeseen side effects.
Q3: What are the initial steps to proactively assess the selectivity of this compound in my experiments?
A3: To proactively assess selectivity, consider the following:
-
Dose-Response Analysis: Determine the minimal effective concentration of this compound that elicits the desired JNK inhibition. Using higher concentrations increases the likelihood of engaging lower-affinity off-targets.
-
Use of Controls: Employ multiple control compounds, including other known JNK inhibitors with different chemical scaffolds and negative control compounds that are structurally similar but inactive against JNK.
-
Orthogonal Approaches: Validate key findings using non-pharmacological methods, such as siRNA or CRISPR-Cas9 to knockdown or knockout JNK, to confirm that the observed phenotype is indeed JNK-dependent.[3]
Troubleshooting Guide: Unexpected Experimental Outcomes
Q1: I'm observing a significant decrease in cell viability at concentrations of this compound where I don't expect to see toxicity from JNK inhibition alone. What could be the cause?
A1: This could be due to several factors:
-
Off-target cytotoxicity: this compound might be interacting with other kinases or proteins that are essential for cell survival.
-
Assay interference: The compound could be directly interfering with the reagents of your viability assay (e.g., reducing MTT).
-
Cell line-specific sensitivity: The particular cell line you are using may be uniquely sensitive to the off-target effects of this compound.
Suggested Actions:
-
Validate with an alternative cytotoxicity assay: Use a different method with an orthogonal readout, such as measuring ATP content (e.g., CellTiter-Glo®) or assessing membrane integrity (e.g., trypan blue exclusion).
-
Perform a cell-free assay interference control: Incubate this compound with your assay reagents in the absence of cells to rule out direct chemical reactivity.
-
Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines to determine if the effect is cell-type specific.
Q2: My results with this compound are inconsistent with published data for other JNK inhibitors. How can I determine if this is due to an off-target effect?
A2: Discrepancies between inhibitors can arise from differences in their selectivity profiles.
Suggested Actions:
-
Perform a kinase screen: Profile this compound against a broad panel of kinases to identify potential off-target interactions. This is the most direct way to assess its selectivity.
-
Rescue experiments: If you suspect an off-target effect on a specific pathway, try to rescue the phenotype by modulating that pathway through other means (e.g., adding a downstream agonist or antagonist).
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.[3] Comparing the CETSA profile of JNK with other potential off-targets can provide valuable insights.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and potential off-target interactions.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. Kinase profiling is often conducted as a service by specialized companies that maintain large panels of purified kinases.
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
-
Reaction and Detection:
-
Initiate the kinase reaction by adding a mixture of MgCl2 and [γ-³³P]-ATP.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the incorporation of the radiolabeled phosphate (B84403) into the substrate using a suitable detection method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (JNK) and potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a specified time.
-
-
Heating:
-
Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Protein Separation:
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stabilized proteins.
-
-
Detection:
-
Analyze the amount of the target protein (JNK) and suspected off-target proteins remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein versus temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Quantitative Data Presentation
While specific quantitative data for this compound off-target effects are not available, the following tables illustrate how such data, once generated, should be presented for clear interpretation.
Table 1: Example Kinase Selectivity Profile for Compound this compound
| Kinase | Percent Inhibition at 1 µM | IC50 (nM) |
| JNK1 | 98% | 50 |
| JNK2 | 95% | 75 |
| JNK3 | 92% | 100 |
| Kinase A | 60% | 800 |
| Kinase B | 45% | >10,000 |
| Kinase C | 15% | >10,000 |
| ... (and so on for the entire panel) |
Table 2: Example Cellular Thermal Shift Assay (CETSA) Data for this compound
| Protein Target | Vehicle Control Tm (°C) | This compound Treated Tm (°C) | Thermal Shift (ΔTm) (°C) |
| JNK1 | 48.5 | 54.2 | +5.7 |
| Kinase A | 52.1 | 53.5 | +1.4 |
| Housekeeping Protein | 65.3 | 65.4 | +0.1 |
Visualizations
Caption: On-target signaling pathway of this compound, inhibiting JNK phosphorylation.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Improving Cyy-272 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Cyy-272 for in vivo studies. Poor aqueous solubility is a common hurdle for many novel compounds, including the indazole derivative and JNK inhibitor this compound, which can lead to low bioavailability and inconclusive experimental results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to enhance the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound is a novel indazole derivative that functions as a potent anti-inflammatory agent by directly inhibiting c-Jun N-terminal kinase (JNK) phosphorylation.[1][2] Like many kinase inhibitors and new chemical entities, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can significantly hinder its absorption and bioavailability when administered in vivo, making it challenging to achieve therapeutic concentrations and obtain reliable experimental data.
Q2: What are the primary strategies to improve the solubility of this compound for in vivo administration?
A2: The primary strategies for enhancing the solubility of poorly water-soluble compounds like this compound can be categorized as follows:
-
Co-solvent Formulations: Utilizing a mixture of a primary solvent in which this compound is soluble (e.g., DMSO, ethanol) with a water-miscible co-solvent (e.g., polyethylene (B3416737) glycol) and an aqueous vehicle (e.g., saline).
-
Cyclodextrin-Based Formulations: Employing cyclodextrins, which are cyclic oligosaccharides that can encapsulate the hydrophobic this compound molecule within their central cavity, thereby increasing its apparent solubility in aqueous solutions.
-
Lipid-Based Formulations: Dispersing or dissolving this compound in a lipid-based vehicle, such as a self-emulsifying drug delivery system (SEDDS). These formulations can improve absorption by presenting the compound in a solubilized state in the gastrointestinal tract.
Q3: How do I choose the most appropriate solubilization strategy for my in vivo study?
A3: The choice of solubilization strategy depends on several factors, including the required dose of this compound, the route of administration (e.g., oral, intravenous, intraperitoneal), and the animal model being used. A stepwise approach, as outlined in the workflow diagram below, is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of the co-solvent formulation upon addition of the aqueous vehicle. | The concentration of the initial organic solvent (e.g., DMSO) is too high, causing the compound to crash out upon dilution. The final concentration of this compound exceeds its solubility in the final vehicle. | 1. Decrease the initial concentration of this compound in the organic solvent. 2. Slowly add the aqueous vehicle to the organic solvent concentrate while vortexing vigorously. 3. Consider a formulation with a higher percentage of co-solvent (e.g., PEG-400) or a surfactant. |
| The prepared formulation is cloudy or contains visible particles. | Incomplete dissolution of this compound or one of the formulation components. Precipitation has occurred after initial dissolution. | 1. Gently warm the solution (if the compound is heat-stable) and sonicate to aid dissolution. 2. Filter the final formulation through a 0.22 µm syringe filter if the route of administration requires a sterile, particle-free solution. 3. Re-evaluate the chosen formulation and consider a different approach if cloudiness persists. |
| Inconsistent results are observed between different batches of the formulation. | Variability in the preparation procedure. Degradation of this compound or a formulation component over time. | 1. Standardize the preparation protocol, ensuring consistent volumes, temperatures, and mixing times. 2. Prepare fresh formulations for each experiment. 3. Assess the stability of the formulation over the intended use period. |
| Low bioavailability is still observed despite using a solubilization strategy. | The chosen formulation may not be optimal for the route of administration. The formulation may be unstable in the physiological environment (e.g., precipitation in the GI tract). | 1. For oral administration, consider a lipid-based formulation like SEDDS to enhance absorption. 2. Evaluate the in vitro dissolution and precipitation profile of the formulation in simulated gastric and intestinal fluids. 3. Increase the concentration of the solubilizing agent (e.g., cyclodextrin, surfactant) if toxicity limits allow. |
Quantitative Data on Solubility Enhancement
The following tables provide representative data on the solubility enhancement that can be achieved for poorly soluble compounds using different formulation strategies. Note that the exact improvement for this compound will be compound-specific and needs to be determined experimentally.
Table 1: Example of Co-solvent and Cyclodextrin Solubility Enhancement
| Compound | Formulation Vehicle | Solubility (µg/mL) | Fold Increase |
| Model Drug A | Water | 0.5 | - |
| 10% DMSO in Saline | 50 | 100 | |
| 10% DMSO, 40% PEG-400 in Saline | 500 | 1,000 | |
| Model Drug B | Water | 1.2 | - |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin in Water | 1,200 | 1,000 |
Table 2: Example of Lipid-Based Formulation Solubility Enhancement for Kinase Inhibitors
| Kinase Inhibitor | Formulation Vehicle | Solubility (mg/g) |
| Erlotinib (free base) | MC-SEDDS | < 1 |
| Erlotinib (docusate salt) | MC-SEDDS | > 100 |
| Cabozantinib (free base) | LC-SEDDS | < 1 |
| Cabozantinib (docusate salt) | LC-SEDDS | > 100 |
*MC-SEDDS (Medium-Chain Self-Emulsifying Drug Delivery System): 20% glyceryl monocaprylate, 40% propylene (B89431) glycol monocaprylate, and 40% polyoxyl 35 castor oil.[3] **LC-SEDDS (Long-Chain Self-Emulsifying Drug Delivery System): 30% corn oil, 30% glyceryl monolinoleate, 30% polyoxyl 35 castor oil, and 10% ethanol.[3]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (e.g., for Intraperitoneal Injection)
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG-400), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add a minimal volume of DMSO to completely dissolve the this compound. For example, to prepare a final formulation with 10% DMSO, dissolve the compound in 1/10th of the final volume.
-
Vortex thoroughly until a clear solution is obtained. Gentle warming or sonication can be used to aid dissolution.
-
Add the desired volume of PEG-400 (e.g., to achieve a final concentration of 40%).
-
Vortex the mixture until it is homogeneous.
-
Slowly add the sterile saline or PBS dropwise to the mixture while continuously vortexing to reach the final desired volume and concentration. This slow addition is critical to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. The final solution should be clear.
Protocol 2: Preparation of a Cyclodextrin Formulation (e.g., for Oral or Intravenous Injection)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or saline
-
Sterile tubes or flasks
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a stock solution of HP-β-CD in sterile water or saline. A common concentration is 20-40% (w/v). The solution may require warming and stirring to fully dissolve the cyclodextrin.
-
Weigh the required amount of this compound and add it to the HP-β-CD solution.
-
Vortex the mixture vigorously.
-
For larger volumes, use a magnetic stirrer and stir the mixture for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.
-
Once the this compound is fully dissolved, the solution can be filtered through a 0.22 µm syringe filter for sterilization if required for the route of administration.
Protocol 3: Preparation of a Lipid-Based Formulation (SEDDS) (e.g., for Oral Gavage)
Materials:
-
This compound
-
Lipid excipients (e.g., for LC-SEDDS: corn oil, glyceryl monolinoleate, polyoxyl 35 castor oil, ethanol)
-
Glass vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Prepare the SEDDS vehicle by accurately weighing and combining the lipid excipients in a glass vial. For example, for an LC-SEDDS formulation: 30% (w/w) corn oil, 30% (w/w) glyceryl monolinoleate, 30% (w/w) polyoxyl 35 castor oil, and 10% (w/w) ethanol.
-
Vortex the mixture until a homogenous, clear solution is formed. Gentle warming in a water bath can be used to decrease viscosity and aid mixing.
-
Add the pre-weighed this compound to the SEDDS vehicle.
-
Vortex the mixture until the this compound is completely dissolved. Sonication may be used to facilitate dissolution.
-
For administration, the SEDDS formulation containing this compound can be directly administered or first dispersed in a small volume of water.
This compound Mechanism of Action: JNK Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This pathway is a critical regulator of cellular responses to stress signals, such as inflammatory cytokines.
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Cyy-272 Cytotoxicity Assay: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cytotoxicity assays with Cyy-272, a novel indazole derivative and JNK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an anti-inflammatory compound that functions as a c-Jun N-terminal kinase (JNK) inhibitor.[1][2] Its protective effects in conditions like obese cardiomyopathy and acute lung injury are attributed to its ability to directly inhibit the phosphorylation and activation of JNK.[1][2]
Q2: What cell types are suitable for a this compound cytotoxicity assay?
A2: While specific cell lines for this compound cytotoxicity are not extensively documented in the provided search results, researchers have used mouse peritoneal primary macrophages and HEK293T cells in studies investigating its biological effects.[3] The choice of cell line should be guided by the specific research question, considering the expression and activity of the JNK signaling pathway in the selected model.
Q3: What is a suitable starting concentration range for this compound in a cytotoxicity assay?
A3: A specific concentration range for this compound cytotoxicity assays is not available in the search results. As with any new compound, it is recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the EC50 or IC50 value for the specific cell line being used.
Q4: How should I dissolve this compound for my experiments?
A4: The solubility of this compound is not specified in the provided search results. Typically, small molecules like this compound are dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in cell culture medium to the final desired concentrations. It is crucial to determine the solvent tolerance of the cell line being used and to include a vehicle control (medium with the same concentration of DMSO) in the experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding multiple plates. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| No cytotoxic effect observed at expected concentrations | Low JNK pathway activity in the chosen cell line | Select a cell line known to have a constitutively active or inducible JNK pathway. Consider stimulating the pathway with an appropriate agonist (e.g., anisomycin, UV radiation) as a positive control. |
| This compound degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light. | |
| High background cytotoxicity in control wells | Unhealthy cells at the start of the experiment | Ensure cells are in the logarithmic growth phase and have high viability before seeding. Handle cells gently during passaging and seeding. |
| Cytotoxicity of the vehicle (e.g., DMSO) | Perform a vehicle toxicity test to determine the maximum concentration of the solvent that does not affect cell viability. Keep the final solvent concentration consistent across all wells and as low as possible (typically ≤ 0.5%). | |
| Inconsistent results with fluorescent or luminescent assays | Interference of this compound with the assay chemistry | Run a control experiment with this compound in cell-free medium containing the assay reagent to check for any direct interaction that may quench or enhance the signal. |
Experimental Protocols
General Cytotoxicity Assay Protocol using a Cell Viability Reagent (e.g., MTT, PrestoBlue)
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Harvest the cells and perform a cell count to determine viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent) and untreated cells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution or 10 µL of PrestoBlue reagent).
-
Incubate the plate for the recommended time (e.g., 1-4 hours for MTT, 30 minutes for PrestoBlue).
-
For MTT assays, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Workflow for a typical this compound cytotoxicity assay.
Caption: this compound inhibits the JNK signaling pathway.
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Cyy-272 Delivery in Animal Models
Introduction
Welcome to the technical support center for Cyy-272, a novel and potent small-molecule inhibitor of MEK1/2 kinases. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the successful in vivo delivery of this compound in various animal models. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the core of the Ras-Raf-MEK-ERK signaling pathway.[1][2] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream effector that regulates cellular processes like proliferation, differentiation, and survival.[3][4][5] Its potent anti-proliferative effects make it a compound of interest for oncology research.
Q2: How should this compound be stored and handled?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C, desiccated, and protected from light. For short-term use, it can be stored at 4°C for up to one week. Once reconstituted in a solvent, solutions should be prepared fresh daily for in vivo experiments to ensure stability and prevent precipitation.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: this compound is a lipophilic compound with low aqueous solubility.[6] A common and effective vehicle for oral (PO) and intraperitoneal (IP) administration is a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline . This combination of co-solvents and surfactants helps to solubilize the compound and maintain its stability for administration.[7][8][9] Always prepare this vehicle fresh and sonicate briefly to ensure the compound is fully dissolved.
Q4: Can I use a different vehicle for my studies?
A4: Yes, alternative vehicles may be used depending on the experimental requirements and administration route. However, it is crucial to run a vehicle-only control group to account for any potential toxicity or physiological effects of the vehicle itself.[10][11] For example, high concentrations of DMSO can have intrinsic biological effects.[12] Oil-based vehicles like corn oil or sesame oil can also be considered for oral administration.[12]
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value |
| Molecular Weight | 482.5 g/mol |
| Purity (HPLC) | >99% |
| Aqueous Solubility | <0.1 µg/mL |
| Solubility in DMSO | >50 mg/mL |
| MEK1 IC₅₀ | 5.2 nM |
| MEK2 IC₅₀ | 6.8 nM |
Table 2: Recommended Starting Doses for In Vivo Efficacy Studies
| Animal Model | Administration Route | Recommended Starting Dose | Dosing Frequency |
| Mouse (CD-1, Nude) | Oral (PO) | 25 mg/kg | Once daily (QD) |
| Mouse (CD-1, Nude) | Intraperitoneal (IP) | 15 mg/kg | Once daily (QD) |
| Rat (Sprague-Dawley) | Oral (PO) | 15 mg/kg | Once daily (QD) |
| Rat (Sprague-Dawley) | Intraperitoneal (IP) | 10 mg/kg | Once daily (QD) |
Note: These are starting recommendations. Optimal dosage may vary depending on the specific animal strain, tumor model, and experimental endpoint.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.
Troubleshooting Guides
Problem 1: No or Low Therapeutic Efficacy
Q: I am not observing the expected anti-tumor effect in my animal model. What are the potential causes and solutions?
A: Lack of efficacy can stem from several factors related to formulation, administration, or compound pharmacokinetics. Follow these troubleshooting steps:
-
Verify Formulation and Solubility:
-
Issue: this compound may have precipitated out of the vehicle, leading to an underdosing of the animals. Poorly soluble compounds are a common challenge in preclinical studies.[7][13]
-
Solution: Always prepare the dosing solution fresh each day. Visually inspect the solution for any precipitate before administration. Briefly sonicate the solution if needed to ensure complete dissolution. Consider preparing a small batch and checking for precipitation after it sits (B43327) for the maximum time you would expect between formulation and dosing the last animal.
-
-
Confirm Administration Accuracy:
-
Issue: Improper administration technique can lead to incomplete dose delivery. For oral gavage, this could mean spillage or incorrect placement in the esophagus.[14][15] For IP injections, leakage from the injection site can occur.
-
Solution: Ensure all personnel are thoroughly trained in the specific administration techniques.[16][17] For oral gavage, measure the gavage needle to ensure it reaches the stomach without causing perforation.[15] For IP injections, use the correct needle gauge and inject into the lower right quadrant of the abdomen to avoid hitting the bladder or cecum.
-
-
Review Dosing and Pharmacokinetics (PK):
-
Issue: The dose may be too low for the specific animal model, or the compound could be rapidly metabolized and cleared, resulting in insufficient target engagement.
-
Solution: If possible, perform a pilot PK study to measure plasma concentrations of this compound over time. This will determine key parameters like Cmax (peak concentration) and AUC (total exposure). Concurrently, perform pharmacodynamic (PD) analysis by collecting tumor or surrogate tissue samples to measure the inhibition of phosphorylated ERK (p-ERK), the direct downstream target of MEK. A lack of p-ERK inhibition indicates a delivery or dosage problem.
-
Caption: Troubleshooting workflow for addressing low efficacy of this compound.
Problem 2: Unexpected Toxicity or Adverse Events
Q: My animals are showing signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) not expected at this dose. What should I do?
A: Unexpected toxicity can be caused by the compound itself, the vehicle, or the administration procedure.
-
De-risk Vehicle Toxicity:
-
Issue: The vehicle, particularly combinations of DMSO and other surfactants, can cause local irritation or systemic toxicity, especially with chronic dosing.[12][18]
-
Solution: Always include a control group that receives only the vehicle, administered on the same schedule as the treated group.[10] If the vehicle control group shows signs of toxicity, the formulation needs to be modified. Consider reducing the percentage of DMSO or Tween 80, or exploring an alternative vehicle like a cyclodextrin-based formulation or an oil-based suspension.[8][12]
-
-
Evaluate Administration Procedure:
-
Issue: The administration procedure itself can be a source of stress and physical trauma. Improper oral gavage can cause esophageal or gastric injury.[14] Rapid IV injections can cause acute adverse reactions.[19][20]
-
Solution: Refine handling and administration techniques to minimize animal stress.[16][17] Ensure gavage needles are appropriately sized and smooth.[16] Administer solutions slowly and steadily.[14][21] Monitor animals closely for 15-30 minutes post-dosing for any immediate adverse effects.[15]
-
-
Consider Off-Target Compound Effects:
-
Issue: While this compound is highly selective, at higher concentrations it may have off-target effects that contribute to toxicity.
-
Solution: Conduct a dose-range finding study to establish the Maximum Tolerated Dose (MTD) in your specific animal model. Start with a lower dose and escalate until you see signs of toxicity. This will define the therapeutic window for your efficacy studies.
-
Problem 3: High Variability in Experimental Results
Q: I am observing high variability in tumor growth or other endpoints between animals within the same treatment group. What is causing this?
A: High variability can obscure real treatment effects and make data interpretation difficult.
-
Standardize Formulation and Dosing:
-
Issue: Inconsistent preparation of the dosing solution can lead to animals receiving different effective doses. A non-homogenous suspension is a frequent cause of variability.
-
Solution: Ensure the dosing formulation is mixed thoroughly before drawing up each dose. If using a suspension, vortex the main solution between each animal administration to prevent the compound from settling.
-
-
Refine Administration Technique:
-
Issue: Minor differences in injection volume or gavage accuracy between animals can accumulate to create significant variability.
-
Solution: Use high-quality, appropriately sized syringes and needles to ensure accurate volume delivery. Ensure all technicians follow the exact same standardized procedure for animal restraint and administration.[14][19]
-
-
Control for Biological Variables:
-
Issue: Differences in animal age, weight, and baseline health can contribute to variability in response. For tumor models, initial tumor volume is a major factor.
-
Solution: Use animals within a narrow age and weight range. Randomize animals into treatment groups only after tumors have reached a pre-defined size (e.g., 100-150 mm³), ensuring the average tumor volume is similar across all groups at the start of the study.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral (PO) Dosing
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add pure DMSO to dissolve the powder completely. This will be 10% of your final volume (e.g., for a 1 mL final volume, use 100 µL DMSO). Vortex until the solution is clear.
-
Add PEG300 (40% of final volume) and vortex thoroughly.
-
Add Tween 80 (5% of final volume) and vortex thoroughly.
-
Add sterile saline (45% of final volume) dropwise while vortexing to prevent precipitation.
-
The final solution should be clear. If any cloudiness appears, sonicate in a water bath for 5-10 minutes.
-
Prepare this formulation fresh before each dosing session.
Protocol 2: Administration via Oral Gavage in Mice
-
Ensure the mouse is properly restrained to prevent movement and injury.[17]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth; mark the needle if necessary.[15] Use a flexible plastic feeding tube if possible to reduce trauma risk.[16]
-
Gently insert the needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle smoothly along the esophagus until you reach the predetermined depth. There should be no resistance. If the animal coughs or struggles, withdraw immediately.[16]
-
Administer the solution slowly and steadily.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for at least 15 minutes for any signs of distress.[15]
Caption: A standard experimental workflow for an in vivo efficacy study.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 10. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The relationship of vehicle to target organ toxicology induced by the naturally occurring nitrile 1-cyano-2-hydroxy-3-butene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 13. future4200.com [future4200.com]
- 14. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 15. research.fsu.edu [research.fsu.edu]
- 16. instechlabs.com [instechlabs.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchanimaltraining.com [researchanimaltraining.com]
- 21. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
Cyy-272 stability issues in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential stability issues of the novel indazole derivative, Cyy-272, in cell culture media. While specific stability data for this compound is not yet publicly available, this resource offers general troubleshooting strategies and best practices for working with new small molecule compounds in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel indazole derivative that functions as an anti-inflammatory compound.[1] Its primary mechanism of action is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway by directly inhibiting JNK phosphorylation.[1][2] This inhibition has been shown to alleviate conditions such as obese cardiomyopathy and acute lung injury in preclinical studies.[1][2]
Q2: I'm observing a decrease in the expected activity of this compound in my cell-based assays over time. What could be the cause?
A decrease in compound activity over time often suggests stability issues in the cell culture medium. Several factors can contribute to the degradation of a small molecule like this compound in an aqueous and biologically active environment:
-
Hydrolysis: The compound may be susceptible to cleavage by water, a process that can be influenced by the pH of the culture medium.[3]
-
Oxidation: Components in the media or exposure to air can lead to oxidative degradation of the compound.[3][4]
-
Enzymatic Degradation: If using serum-containing media, enzymes present in the serum could metabolize or degrade this compound.
-
Adsorption: The compound may adsorb to the surface of plasticware, such as culture plates and pipette tips, reducing its effective concentration in the media.[3][5]
-
Light Sensitivity: Exposure to light can cause photochemical degradation of sensitive compounds.[4]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
To assess the stability of this compound, it is recommended to perform a time-course experiment. This involves incubating the compound in your cell culture medium at 37°C and measuring its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration can be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected this compound activity | Compound degradation in cell culture medium. | Perform a stability study of this compound in your specific medium at 37°C.[5] Consider preparing fresh working solutions for each experiment.[3] |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips.[5] Include a control group without cells to assess non-specific binding.[5] | |
| Inaccurate initial concentration. | Ensure complete dissolution of the stock solution. Validate the concentration of the stock solution spectrophotometrically or by another appropriate analytical method. | |
| Precipitation observed in stock or working solution | Poor solubility. | Prepare a more dilute stock solution.[3] Consider using a different solvent for the stock solution, ensuring it is compatible with your cell culture system at the final dilution. |
| Compound degradation to an insoluble product. | Analyze the precipitate to identify its composition.[3] Adjust storage conditions (e.g., temperature, light exposure) to minimize degradation.[4] | |
| High variability between experimental replicates | Inconsistent sample handling. | Standardize protocols for solution preparation, incubation times, and sample collection.[5] |
| Freeze-thaw cycles of stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS system
-
Low-protein-binding microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution in the cell culture medium (with and without serum) and PBS to the final desired experimental concentration (e.g., 10 µM).
-
Incubate the working solutions in the incubator at 37°C.
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Process samples immediately by transferring an aliquot to a low-protein-binding tube and storing it at -80°C until analysis. If the medium contains serum, proteins may need to be precipitated with a cold organic solvent like acetonitrile (B52724) and removed by centrifugation before analysis.[3]
-
Analyze samples by a validated HPLC or LC-MS method to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Illustrative Data Presentation
The following table is an example of how to present the stability data. Note: This is illustrative data as specific stability information for this compound is not available.
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (DMEM, serum-free) | % this compound Remaining (PBS) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 98.1 | 99.5 |
| 4 | 88.5 | 96.5 | 99.1 |
| 8 | 75.3 | 92.8 | 98.6 |
| 24 | 45.1 | 85.4 | 97.2 |
| 48 | 20.7 | 72.3 | 95.8 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a JNK inhibitor.
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture media.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Cyy-272 dose-response curve optimization
Welcome to the technical support center for Cyy-272. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments and troubleshooting common issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Question: Why am I not observing a clear sigmoidal dose-response curve?
Answer: A lack of a clear sigmoidal curve can be attributed to several factors:
-
Inappropriate Concentration Range: The concentrations tested may be too high or too low to define the full curve. We recommend performing a broad range-finding experiment.
-
Suboptimal Incubation Time: The duration of this compound exposure may be insufficient to elicit a maximal response.
-
Cell Seeding Density: Inconsistent or inappropriate cell numbers can lead to high variability and an ill-defined curve.
-
Reagent Issues: Ensure the quality and stability of this compound and all assay reagents.
Question: What is causing high variability between my replicate wells?
Answer: High variability can obscure the true dose-response relationship. Consider the following potential causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of this compound dilutions, is a common source of variability.
-
Uneven Cell Distribution: Ensure a single-cell suspension and proper mixing before and during cell plating.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate reagents and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a high viability.
Question: My IC50 value for this compound is significantly different from the expected value. What could be the reason?
Answer: Discrepancies in IC50 values can arise from variations in experimental conditions. Key factors include:
-
Cell Line Differences: Different cell lines can exhibit varying sensitivity to this compound.
-
Assay Type: The type of assay used to measure cell viability or other endpoints (e.g., MTS vs. CellTiter-Glo®) can yield different IC50 values.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.
-
Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.
Frequently Asked Questions (FAQs)
Question: What is the recommended starting concentration range for a this compound dose-response experiment?
Answer: For initial range-finding experiments, we recommend a wide concentration range from 1 nM to 100 µM, using 10-fold serial dilutions. Based on the results of this initial experiment, a narrower range of 8-12 concentrations can be selected for more precise IC50 determination.
Question: What is the mechanism of action of this compound?
Answer: this compound is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream regulation of cell proliferation and survival.
Question: How should I prepare and store this compound?
Answer: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Experiment Type | Suggested Concentration Range | Dilution Scheme |
| Initial Range-Finding | 1 nM - 100 µM | 10-fold serial dilutions |
| IC50 Determination | 0.1 nM - 10 µM | 3-fold serial dilutions (8-12 points) |
| Mechanism of Action Studies | 10x, 1x, and 0.1x the IC50 value | - |
Table 2: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| A-375 | Melanoma | 8.5 | 72 hours |
| HT-29 | Colon Cancer | 25.2 | 72 hours |
| HCT116 | Colon Cancer | 15.7 | 72 hours |
| MCF-7 | Breast Cancer | > 10,000 | 72 hours |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the dose-response curve using a non-linear regression model (log[inhibitor] vs. response -- Variable slope) to determine the IC50 value.
Protocol 2: Western Blotting for p-ERK Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for suboptimal this compound dose-response curves.
Cyy-272 experimental controls and best practices
Welcome to the technical support center for Cyy-272, a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an indazole derivative that functions as an anti-inflammatory compound by directly inhibiting the phosphorylation and activation of c-Jun N-terminal kinase (JNK).[1][2] By blocking JNK phosphorylation, this compound effectively suppresses downstream inflammatory signaling pathways.[1][2]
Q2: In what experimental models has this compound been shown to be effective?
A2: this compound has demonstrated therapeutic potential in models of obese cardiomyopathy and lipopolysaccharide (LPS)-induced acute lung injury (ALI).[1][2] In obese cardiomyopathy models, it alleviates cardiac injury, including hypertrophy, fibrosis, and apoptosis, by inhibiting inflammation in cardiomyocytes.[1] In ALI models, it reduces the release of inflammatory cytokines.[2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: Like many kinase inhibitors, this compound is likely soluble in dimethyl sulfoxide (B87167) (DMSO) for creating stock solutions. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light. Stock solutions in DMSO should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Q4: What is a typical starting concentration range for in vitro experiments with this compound?
A4: Based on typical concentrations used for JNK inhibitors, a starting concentration range of 1-10 µM is recommended for cell-based assays. However, the optimal concentration will depend on the specific cell line and experimental conditions. A dose-response experiment is crucial to determine the effective concentration for your system.
Troubleshooting Guides
Problem 1: No inhibition of JNK phosphorylation is observed in my Western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Perform a dose-response experiment with a broader range of this compound concentrations. |
| Inadequate Pre-incubation Time | Increase the pre-incubation time of this compound with the cells before adding the stimulus (e.g., LPS) to allow for sufficient cell permeability and target engagement. A pre-incubation time of 1-2 hours is often a good starting point. |
| Poor Cell Permeability | While this compound is a small molecule, cell permeability can vary between cell types. If direct inhibition is confirmed in a biochemical assay but not in a cell-based assay, this could be the issue. Consider alternative delivery methods if necessary. |
| Compound Degradation | Ensure the this compound stock solution is fresh and has been stored properly. Avoid repeated freeze-thaw cycles. |
| Ineffective JNK Activation | Confirm that your stimulus (e.g., Anisomycin, UV-C, TNF-α, LPS) is effectively inducing JNK phosphorylation in your positive control (stimulus alone). |
Problem 2: High background or non-specific effects are observed at higher concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | High concentrations of any inhibitor can lead to off-target effects. Determine the lowest effective concentration of this compound that inhibits JNK phosphorylation without causing cytotoxicity or other non-specific changes. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including vehicle controls. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, prepare a fresh, lower concentration stock solution. |
Experimental Protocols & Data
Protocol 1: In Vitro Inhibition of LPS-Induced JNK Phosphorylation in Macrophages
This protocol details the steps to assess the efficacy of this compound in inhibiting JNK phosphorylation in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
LPS from E. coli
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 15-30 minutes). Include an unstimulated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against phospho-JNK, total-JNK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-JNK signal to the total-JNK signal.
Quantitative Data Summary (Representative)
The following table summarizes representative data for the inhibitory activity of this compound. Note that these are example values and actual results may vary depending on the experimental setup.
| Assay Type | Cell Line | Stimulus | IC50 (µM) |
| JNK Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | ~ 2.5 |
| Cytokine (TNF-α) Release | THP-1 | LPS (1 µg/mL) | ~ 3.0 |
| Cardiomyocyte Hypertrophy | H9c2 | High Glucose | ~ 5.0 |
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the JNK signaling pathway by blocking JNK phosphorylation.
Experimental Workflow for this compound Efficacy Testing
References
Validation & Comparative
A Comparative Guide to JNK Inhibitors: The Established SP600125 Versus the Novel Cyy-272
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the c-Jun N-terminal kinase (JNK): the widely-used and well-characterized compound SP600125, and the recently identified novel inhibitor, Cyy-272. This document is intended to serve as a resource for researchers investigating the JNK signaling pathway and for professionals in the field of drug development.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and heat shock. The JNK signaling pathway is implicated in a wide range of cellular processes such as inflammation, apoptosis (programmed cell death), and cell differentiation. Given their central role in these processes, JNKs have become a significant target for therapeutic intervention in a number of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.
Head-to-Head Performance Comparison
This section provides a direct comparison of the inhibitory activity of this compound and SP600125 against the three main JNK isoforms: JNK1, JNK2, and JNK3.
Table 1: Inhibitory Activity (IC50) of this compound and SP600125 Against JNK Isoforms
| Compound | JNK1 IC50 | JNK2 IC50 | JNK3 IC50 |
| This compound | 1.25 µM | 1.07 µM | 1.24 µM |
| SP600125 | 40 nM | 40 nM | 90 nM[2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
In-Depth Compound Profiles
This compound: A Novel Indazole Derivative
This compound is a recently synthesized indazole compound that has been identified as an anti-inflammatory agent.[3] Emerging research has shown that this compound exerts its effects by directly inhibiting the phosphorylation and activation of JNK.[3][4] Studies have demonstrated its potential in mitigating conditions such as obese cardiomyopathy and lipopolysaccharide (LPS)-induced acute lung injury by suppressing the JNK signaling pathway.[3][4] As a relatively new compound, its broader kinase selectivity profile is not yet extensively characterized.
SP600125: The Established Anthrapyrazolone Inhibitor
SP600125 is a potent, cell-permeable, and reversible ATP-competitive inhibitor of JNKs.[1][2] It has been a cornerstone tool for studying the physiological and pathological roles of the JNK signaling pathway for over two decades. SP600125 has been shown to inhibit the phosphorylation of c-Jun, a key downstream target of JNK, and to block the expression of various inflammatory genes.[1] While it is a potent JNK inhibitor, it is important to note that SP600125 can exhibit off-target effects and may inhibit other kinases with similar or even greater potency, a critical consideration in experimental design.[5][6]
Signaling Pathway and Experimental Workflow Visualizations
To aid in the conceptualization of JNK inhibition and the experimental approaches to its study, the following diagrams are provided.
Caption: JNK signaling pathway with points of inhibition.
References
- 1. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Cyy-272
An Objective Comparison of the Novel JNK Inhibitor Cyy-272 with Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel indazole derivative, this compound, with two well-established anti-inflammatory agents: the corticosteroid Dexamethasone and the selective c-Jun N-terminal kinase (JNK) inhibitor, SP600125. This comparison is based on available preclinical data and aims to objectively evaluate the anti-inflammatory efficacy of this compound.
Executive Summary
This compound is an indazole derivative that exhibits its anti-inflammatory effects by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK).[1][2] Preclinical studies have demonstrated its potential in mitigating inflammatory responses in both in-vitro and in-vivo models, including lipopolysaccharide (LPS)-induced acute lung injury and obese cardiomyopathy.[1][2] This guide will delve into the mechanism of action, and available efficacy data of this compound in comparison to Dexamethasone and SP600125. While direct comparative studies are limited, this guide compiles available data to provide a comprehensive overview.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the JNK signaling pathway. JNKs are a family of protein kinases that are activated by stress stimuli, such as inflammatory cytokines. Once activated, JNKs phosphorylate a range of downstream targets, including the transcription factor c-Jun, leading to the expression of pro-inflammatory genes. By inhibiting JNK phosphorylation, this compound effectively blocks this inflammatory cascade.[1][2]
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through multiple mechanisms. It binds to the glucocorticoid receptor, which then translocates to the nucleus and transrepresses the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. It also upregulates the expression of anti-inflammatory proteins.
SP600125 is a well-characterized small molecule inhibitor that specifically targets JNK. It acts as an ATP-competitive inhibitor, preventing the phosphorylation of JNK and its downstream targets.
Caption: Mechanism of JNK Inhibition by this compound and SP600125.
In-Vitro Efficacy
JNK Kinase Inhibition
This compound has been shown to directly inhibit the activity of JNK isoforms with IC50 values in the low micromolar range.
| Compound | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) |
| This compound | 1.25 | 1.07 | 1.24 |
Data for this compound obtained from commercially available sources. Direct comparative data with SP600125 from the same kinase assay is not currently available.
Inhibition of Inflammatory Cytokines in Macrophages
Studies have shown that this compound can inhibit the release of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1] While specific IC50 values for cytokine inhibition by this compound are not yet published, the available information suggests a dose-dependent effect. For comparison, data from separate studies on Dexamethasone and SP600125 in similar models are presented below.
| Compound | Cell Line | Stimulant | Cytokine Inhibited | IC50 |
| This compound | Macrophages | LPS | Inflammatory Cytokines | Not Reported |
| Dexamethasone | RAW 264.7 | LPS | TNF-α | ~0.01 µM (approx.) |
| SP600125 | THP-1 | LPS | TNF-α | ~10 µM |
Note: The IC50 values for Dexamethasone and SP600125 are sourced from different studies and may not be directly comparable to the efficacy of this compound due to variations in experimental conditions.
In-Vivo Efficacy
Carrageenan-Induced Paw Edema in Mice
The carrageenan-induced paw edema model is a standard assay for evaluating the acute anti-inflammatory activity of compounds. While direct comparative studies involving this compound in this model are not available, data from separate studies on Dexamethasone and SP600125 are provided for context.
| Compound | Animal Model | Dose | Route | % Inhibition of Edema |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Dexamethasone | ICR Mice | 1 mg/kg | i.p. | ~50-60% |
| SP600125 | Not Reported | Not Reported | Not Reported | Effective |
Note: The data for Dexamethasone is based on representative studies and the efficacy can vary based on the specific experimental protocol.
Experimental Protocols
In-Vitro: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
Caption: In-Vitro Cytokine Inhibition Assay Workflow.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound, Dexamethasone, or SP600125 for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using commercially available ELISA kits.
In-Vivo: Carrageenan-Induced Paw Edema in Mice
References
- 1. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyy-272: A Comparative Analysis of its Specificity for JNK Isoforms
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Cyy-272's Potency Against JNK Isoforms with Alternative Inhibitors, Supported by Experimental Data and Protocols.
Introduction to JNK Signaling and Isoforms
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. They are critical mediators of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, such as apoptosis, inflammation, neurodegeneration, and cell differentiation and proliferation.[1]
In mammals, the JNK family is encoded by three distinct genes: Jnk1, Jnk2, and Jnk3. Through alternative splicing, these genes give rise to at least ten different protein isoforms. JNK1 and JNK2 are ubiquitously expressed throughout the body, playing roles in the immune system and various other tissues.[2][3] In contrast, JNK3 expression is predominantly restricted to the brain, heart, and testes, making it a key player in neuronal processes.[4][5] The distinct tissue distribution and functions of the JNK isoforms underscore the therapeutic potential of developing isoform-selective inhibitors to minimize off-target effects.
This compound: A Novel JNK Inhibitor
This compound is a novel, orally active indazole derivative identified as a JNK inhibitor.[5] Studies have shown that this compound exerts anti-inflammatory effects by inhibiting the phosphorylation of JNK.[6][7] This activity has been demonstrated to be effective in mitigating lipopolysaccharide (LPS)-induced acute lung injury and obese cardiomyopathy.[6][7] Mechanistically, this compound's protective effects are attributed to its direct inhibition of JNK protein phosphorylation.[7]
Comparative Analysis of JNK Inhibitor Specificity
The development of isoform-specific JNK inhibitors is a key objective in the field to enhance therapeutic efficacy and reduce potential side effects. The following table summarizes the inhibitory potency (IC50 values) of this compound against the three main JNK isoforms and compares it with other well-characterized JNK inhibitors.
| Inhibitor | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) | Reference |
| This compound | 1.25 | 1.07 | 1.24 | [5] |
| SP600125 | 0.04 | 0.04 | 0.09 | MedChemExpress |
| JNK-IN-8 | 0.0047 | 0.0187 | 0.001 | MedChemExpress |
| AS601245 | 0.15 | 0.22 | 0.07 | MedChemExpress |
| CC-401 | 0.061 (Ki) | 0.005 (IC50) | 0.005 (IC50) | MedChemExpress |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency. Ki is the inhibition constant and is also a measure of potency.
Based on the available data, this compound demonstrates a relatively pan-inhibitory profile against the JNK isoforms, with IC50 values in the low micromolar range and slight preference for JNK2. In comparison, other inhibitors like JNK-IN-8 show significantly higher potency and some degree of isoform selectivity.
Experimental Protocols
The determination of JNK inhibitor specificity is crucial for preclinical drug development. Below are detailed methodologies for key in vitro and cellular assays used to assess the potency and selectivity of compounds like this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This biochemical assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of a JNK isoform.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer to achieve the desired final assay concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Test compound or DMSO control.
-
A pre-mixed solution of the respective JNK isoform and the Eu-anti-Tag Antibody.
-
The Alexa Fluor™ 647-labeled Kinase Tracer.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The FRET signal is generated by the proximity of the europium donor on the antibody to the Alexa Fluor™ 647 acceptor on the tracer when both are bound to the kinase.
-
Data Analysis: The decrease in the FRET signal in the presence of the inhibitor is proportional to its binding affinity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for JNK Inhibition (Western Blotting for Phospho-c-Jun)
This cell-based assay determines the ability of an inhibitor to block the phosphorylation of a key downstream substrate of JNK, c-Jun, within a cellular context.
Materials:
-
Cell line (e.g., HeLa or HEK293)
-
Cell culture medium and supplements
-
JNK activator (e.g., anisomycin, UV radiation, or TNF-α)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the JNK pathway with an appropriate activator for a specified time (e.g., 30 minutes with anisomycin).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total JNK and a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize them to the total JNK or loading control. The percentage of inhibition is calculated relative to the stimulated control without the inhibitor.
Visualizing Key Pathways and Workflows
To further elucidate the context of JNK inhibition and the experimental procedures, the following diagrams are provided.
Caption: A simplified diagram of the JNK signaling pathway, indicating the point of inhibition by this compound.
Caption: The experimental workflow for an in vitro kinase inhibition assay, such as the LanthaScreen™ assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cyy-272 Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitor Cyy-272, with a focus on its selectivity and potential cross-reactivity with other kinases. As a novel indazole derivative, this compound has been identified as a potent inhibitor of c-Jun N-terminal kinase (JNK), playing a significant role in mitigating inflammatory responses in conditions such as obese cardiomyopathy and acute lung injury.[1][2] However, a comprehensive understanding of its interaction with the broader human kinome is essential for its development as a targeted therapeutic agent.
While specific experimental data on the comprehensive cross-reactivity of this compound against a wide panel of kinases is not publicly available at the time of this publication, this guide will provide a framework for such a comparative analysis. This includes a representative example of how kinase selectivity data is typically presented, detailed experimental protocols for assessing kinase inhibition, and visualizations of the relevant signaling pathway and experimental workflows.
Understanding Kinase Inhibitor Selectivity
The efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. High selectivity for the intended target kinase minimizes off-target effects and associated toxicities. Conversely, polypharmacology, or the ability of a drug to interact with multiple targets, can sometimes be leveraged for therapeutic benefit, but requires careful characterization. Kinase selectivity is typically determined by screening the compound against a large panel of purified kinases and measuring its inhibitory activity at a fixed concentration or by determining the half-maximal inhibitory concentration (IC50) for a range of kinases.
This compound: A JNK-Targeted Inhibitor
Current research indicates that this compound exerts its anti-inflammatory effects by directly inhibiting the phosphorylation and activation of JNK.[1][2] The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is involved in cellular responses to stress, inflammation, and apoptosis. The inhibition of this pathway by this compound has shown therapeutic promise in preclinical models.[1][2]
Representative Kinase Cross-Reactivity Profile of a JNK Inhibitor
The following table provides a representative example of a kinase cross-reactivity profile for a hypothetical JNK inhibitor, illustrating how data for this compound would be presented if available. This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| JNK1 | 98% | 15 | MAPK |
| JNK2 | 95% | 25 | MAPK |
| JNK3 | 92% | 30 | MAPK |
| p38α | 45% | >1000 | MAPK |
| ERK1 | 20% | >1000 | MAPK |
| MKK4 | 60% | 500 | MAP2K |
| MKK7 | 55% | 650 | MAP2K |
| CDK2 | 15% | >1000 | CMGC |
| GSK3β | 10% | >1000 | CMGC |
| ROCK1 | 8% | >1000 | AGC |
| PKA | 5% | >1000 | AGC |
Note: This table is a hypothetical representation and does not reflect actual data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitor selectivity. The following outlines a standard protocol for a kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase-specific substrate.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (e.g., myelin basic protein for JNK)
-
This compound or other test compounds
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microtiter plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental workflows.
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Conclusion
This compound is a promising JNK inhibitor with demonstrated therapeutic potential in preclinical models of inflammatory diseases. While its primary target is well-established, a comprehensive assessment of its cross-reactivity with other kinases is a critical next step in its development. The methodologies and representative data presented in this guide offer a framework for understanding and evaluating the selectivity profile of this compound and other kinase inhibitors. Future studies providing a detailed kinome-wide analysis will be invaluable for elucidating its full mechanism of action and potential off-target effects, ultimately paving the way for its safe and effective clinical application.
References
- 1. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cyy-272: A Potent JNK Inhibitor in Diverse Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Cyy-272, a novel indazole derivative identified as a potent c-Jun N-terminal kinase (JNK) inhibitor. The document will explore its mechanism of action and differential effects in key cell lines relevant to inflammatory and cardiovascular research: cardiomyocytes and the RAW 264.7 macrophage cell line. This guide also presents supporting experimental data and methodologies to facilitate further investigation and application of this compound in preclinical studies.
Introduction to this compound
This compound is an anti-inflammatory compound that exerts its effects by inhibiting the phosphorylation and activation of JNK.[1][2] This mechanism is crucial in mitigating cellular responses to stress signals, such as those triggered by inflammatory cytokines and environmental stressors. By blocking the JNK signaling cascade, this compound has shown potential in alleviating conditions like obese cardiomyopathy and acute lung injury.[1][2] Its therapeutic effects are attributed to the reduction of inflammation, hypertrophy, fibrosis, and apoptosis in affected tissues.[2]
Mechanism of Action: Targeting the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation. External stimuli such as inflammatory cytokines or cellular stress activate a cascade of kinases, ultimately leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, which is a component of the Activator Protein-1 (AP-1) transcription factor complex. The activation of AP-1 leads to the transcription of numerous genes involved in the inflammatory response. This compound acts as a direct inhibitor of JNK phosphorylation, thereby preventing its activation and the subsequent downstream signaling events.
Comparative Performance of this compound in Different Cell Lines
While direct comparative studies providing quantitative data such as IC50 values for this compound across different cell lines are not yet publicly available, this section outlines the expected differential effects based on the known roles of JNK in cardiomyocytes and macrophages. The following table provides a template for such a comparative analysis, with placeholder data for a hypothetical JNK inhibitor to illustrate the key parameters for comparison.
| Parameter | Cardiomyocytes | RAW 264.7 Macrophages | Rationale for Differential Effects |
| Primary Function | Contractility, maintaining heart function | Phagocytosis, antigen presentation, cytokine production | These distinct primary functions lead to different downstream consequences of JNK inhibition. |
| JNK Activation Stimuli | Ischemia/reperfusion, oxidative stress, mechanical stretch | Lipopolysaccharide (LPS), pro-inflammatory cytokines (e.g., TNF-α, IL-1β) | The triggers for JNK activation are cell-type specific, reflecting their different physiological roles. |
| Key Downstream Effects of JNK Activation | Apoptosis, hypertrophy, fibrosis | Pro-inflammatory cytokine production (TNF-α, IL-6), nitric oxide (NO) synthesis | JNK signaling regulates distinct pathological and inflammatory responses in each cell type. |
| Expected IC50 for JNK Inhibition (Hypothetical) | 5-15 µM | 1-10 µM | Macrophages may exhibit higher sensitivity to JNK inhibition due to their direct role in the inflammatory cascade. |
| Effect on Cytokine Production (Hypothetical % Inhibition at 10µM) | N/A (Cardiomyocytes are not primary cytokine producers) | TNF-α: ~60-80% IL-6: ~50-70% | This compound is expected to significantly reduce the production of key inflammatory mediators in macrophages. |
| Effect on Apoptosis (Hypothetical % Reduction) | ~40-60% reduction in stress-induced apoptosis | May have a lesser effect on apoptosis compared to cardiomyocytes, as the primary role of JNK here is inflammation. | The anti-apoptotic effect of this compound is likely more pronounced in cardiomyocytes where JNK is a key mediator of cell death in response to cardiac stress. |
Experimental Protocols
To facilitate the validation and further exploration of this compound's effects, detailed protocols for key experiments are provided below.
Experimental Workflow: Assessing JNK Inhibition via Western Blot
The following diagram outlines the typical workflow for evaluating the efficacy of a JNK inhibitor like this compound in a cell-based assay.
Detailed Protocol: Western Blot for Phosphorylated JNK (p-JNK)
This protocol details the steps for detecting the phosphorylation status of JNK in cultured cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells or isolated cardiomyocytes in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with desired concentrations of this compound (or a vehicle control, such as DMSO) for 1-2 hours.
-
Stimulate the cells with a JNK activator to induce JNK phosphorylation. For RAW 264.7 cells, use 1 µg/mL LPS for 30 minutes. For cardiomyocytes, 10 µg/mL Anisomycin for 30 minutes can be used. Include a non-stimulated control group.
2. Cell Lysis and Protein Quantification:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane into a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins from the gel to a PVDF membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C. In parallel, probe separate blots with antibodies for total JNK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the p-JNK bands to the total JNK bands and the loading control to determine the relative level of JNK phosphorylation.
Conclusion
This compound presents a promising therapeutic candidate for inflammatory and cardiovascular diseases by specifically targeting the JNK signaling pathway. Its efficacy in both macrophages and cardiomyocytes highlights its potential for broad applications. The provided experimental framework will aid researchers in further characterizing the comparative effectiveness of this compound and other JNK inhibitors in various cellular models, ultimately advancing the development of novel anti-inflammatory therapies.
References
- 1. A novel indazole derivative, compound this compound, attenuates LPS-induced acute lung injury by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Cyy-272 Versus Established and Emerging Therapies for Obese Cardiomyopathy
For Immediate Release
In the landscape of cardiovascular research, the burgeoning prevalence of obesity has precipitated a critical focus on its cardiac complication: obese cardiomyopathy. This condition, characterized by cardiac hypertrophy, fibrosis, and diastolic dysfunction, presents a significant therapeutic challenge. A novel indazole derivative, Cyy-272, has emerged as a potential therapeutic agent, demonstrating promising preclinical efficacy. This guide provides a comprehensive comparison of this compound with current and emerging treatments for obese cardiomyopathy, supported by available experimental data and detailed methodologies for the scientific community.
This compound: A Novel JNK Inhibitor
Recent preclinical research has identified this compound as a compound capable of mitigating obese cardiomyopathy.[1] Its mechanism of action lies in the direct inhibition of c-Jun N-terminal kinase (JNK) phosphorylation.[1] This inhibition curtails the inflammatory cascade that is a hallmark of obese cardiomyopathy, thereby reducing cardiomyocyte hypertrophy, fibrosis, and apoptosis.[1] The development of this compound stems from the understanding that chronic low-grade inflammation is a crucial driver in the progression of this cardiac pathology.[1]
The Competitive Landscape: Current and Emerging Treatments
The current therapeutic strategies for obese cardiomyopathy primarily revolve around lifestyle modifications and managing associated comorbidities. However, a new wave of pharmacological agents, particularly those developed for diabetes and weight management, are showing significant promise in treating heart failure with preserved ejection fraction (HFpEF), a common presentation of obese cardiomyopathy.
Established and Emerging Therapeutic Strategies:
-
Lifestyle Interventions: Weight loss through diet and exercise remains a cornerstone of management, aiming to reduce the underlying metabolic stress on the heart.[2]
-
SGLT2 Inhibitors (e.g., Dapagliflozin): These agents, initially developed for diabetes, have shown direct cardioprotective effects independent of their glucose-lowering action. They are thought to work by inhibiting the Na+/H+ exchanger 1 (NHE1) and mitigating the MAPK/AP-1 pathway, thereby reducing cardiac inflammation and remodeling.[3]
-
GLP-1 Receptor Agonists (e.g., Semaglutide (B3030467), Liraglutide): These drugs promote weight loss and have demonstrated cardiovascular benefits.[4][5] They are known to reduce systemic inflammation and improve clinical outcomes in patients with HFpEF.[2][4] The STEP-HFpEF trial highlighted that semaglutide significantly improved symptoms, physical limitations, and exercise function in obese patients with HFpEF.[6]
-
GIP/GLP-1 Dual Receptor Agonists (e.g., Tirzepatide): This newer class of drugs offers even more potent weight loss effects and is being investigated for its cardiovascular benefits.[2][7][8]
-
Bariatric Surgery: For individuals with severe obesity, bariatric surgery can lead to substantial and sustained weight loss, with observational studies suggesting a reduction in incident heart failure.[5]
Comparative Data Summary
The following tables summarize the key characteristics and reported effects of this compound in comparison to other prominent therapeutic options for obese cardiomyopathy, based on available preclinical and clinical data.
Table 1: Mechanism of Action
| Treatment | Primary Mechanism of Action |
| This compound | Direct inhibition of JNK phosphorylation, leading to reduced inflammation.[1] |
| SGLT2 Inhibitors | Inhibition of NHE1 and MAPK/AP-1 pathway, reducing cardiac inflammation and remodeling.[3] |
| GLP-1 RAs | Promote weight loss, reduce systemic inflammation, and have direct effects on cardiovascular pathophysiology.[2][4] |
| GIP/GLP-1 RAs | Potent weight loss effects and potential for cardiovascular benefits.[2][7] |
| Lifestyle/Surgery | Reduction of metabolic load and systemic inflammation through weight loss.[2][5] |
Table 2: Comparative Efficacy (Preclinical and Clinical Findings)
| Treatment | Key Reported Effects | Study Type |
| This compound | - Significantly inhibits inflammation in cardiomyocytes and heart tissues.- Alleviates high-lipid-induced hypertrophy, fibrosis, and apoptosis.[1] | Preclinical (in vitro/in vivo)[1] |
| SGLT2 Inhibitors | - Alleviated HFD-induced cardiac dysfunction and remodeling.- Ameliorated cardiac inflammation.[3] | Preclinical (in vivo)[3] |
| GLP-1 RAs | - Significant weight reduction.- Improvement in HF-related symptoms and physical limitations.- Reduction in MACE in patients with diabetes.[2][4][5] | Clinical Trials[2][4][5] |
| GIP/GLP-1 RAs | - Superior weight loss compared to GLP-1 RAs alone.[7][8] | Clinical Trials[7][8] |
| Bariatric Surgery | - Substantial and sustained weight loss.- Associated with reduced risk of HF hospitalizations.[5] | Observational Studies[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these treatments.
This compound Preclinical Evaluation
-
In Vitro Model:
-
Cell Line: Rat cardiomyocyte H9c2 cells.
-
Induction of Injury: Treatment with palmitic acid (PA) to mimic high-lipid conditions.
-
Intervention: Pre-treatment with this compound at varying concentrations.
-
Assays: Measurement of inflammatory cytokines, markers of hypertrophy, fibrosis, and apoptosis. Western blot analysis to determine the phosphorylation status of JNK.
-
-
In Vivo Model:
-
Animal Model: High-fat diet (HFD)-induced obese mice.
-
Intervention: Administration of this compound.
-
Assessments:
-
Cardiac Function: Echocardiography to measure parameters like ejection fraction and ventricular wall thickness.
-
Histology: Staining of heart tissue to assess fibrosis and hypertrophy.
-
Biochemical Analysis: Measurement of inflammatory markers and lipid profiles in serum.
-
-
SGLT2 Inhibitor (Dapagliflozin) Preclinical Evaluation
-
In Vivo Model:
-
Animal Model: Male C57BL/6J mice fed a high-fat diet (HFD) for 4 months to induce obesity.
-
Intervention: Administration of Dapagliflozin (1 mg·kg⁻¹·d⁻¹) via oral gavage for the last 2 months of the HFD.
-
Assessments:
-
Metabolic Parameters: Monitoring of body weight and serum lipid profiles.
-
Cardiac Function: Echocardiography to assess cardiac function and structure.
-
Molecular Analysis: Western blotting to analyze the MAPK/AP-1 signaling pathway in cardiac tissue.
-
Histological Analysis: Examination of cardiac tissue for inflammation and remodeling.[3]
-
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating a potential therapeutic for obese cardiomyopathy.
Conclusion
This compound presents a novel, targeted approach to treating obese cardiomyopathy by directly inhibiting the JNK-mediated inflammatory pathway. While preclinical data are promising, it is important to note the complexity of JNK signaling in the heart, where both detrimental and protective roles have been suggested.[9][10] In contrast, SGLT2 inhibitors and GLP-1 receptor agonists have already demonstrated significant clinical benefits in the broader population of patients with heart failure and obesity, supported by large-scale clinical trials.[2][4][5]
Future research should focus on head-to-head preclinical comparisons of this compound with these established agents to better delineate its relative efficacy and safety. Furthermore, clinical trials will be necessary to translate the promising preclinical findings of this compound into a viable therapeutic option for patients with obese cardiomyopathy. The scientific community will be keenly watching the development of this and other novel therapeutic strategies in the fight against obesity-related cardiovascular disease.
References
- 1. This compound, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heart failure with preserved ejection fraction and obesity: emerging metabolic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct cardio-protection of Dapagliflozin against obesity-related cardiomyopathy via NHE1/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obesity and heart failure with preserved ejection fraction: focus on new drugs and future direction in medical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Developing a Comprehensive Approach for Managing Cardiorenal Metabolic Diseases (CRMD) in Saudi Arabia: Thinking beyond Single Disease—Literature Review and Multidisciplinary Consensus Report | springermedizin.de [springermedizin.de]
- 7. New ACC Guidance Addresses Obesity Treatment Strategies Across the CV Spectrum - American College of Cardiology [acc.org]
- 8. American College of Cardiology Issues Guidance on Weight Management Drugs - American College of Cardiology [acc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. JNK and cardiometabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Cyy-272's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyy-272, a novel indazole derivative, has emerged as a promising anti-inflammatory agent. Initial studies have demonstrated its potential in mitigating inflammatory responses in preclinical models of acute lung injury and obesity-related cardiomyopathy. The primary mechanism of action identified is the inhibition of c-Jun N-terminal kinase (JNK) phosphorylation, a key signaling node in the inflammatory cascade. This guide provides an objective comparison of this compound with other JNK inhibitors and a standard-of-care anti-inflammatory agent, supported by available experimental data.
Important Note on Independent Validation
It is critical to note that, to date, all published research on the anti-inflammatory effects of this compound originates from a single research group. While the data presented is compelling, independent validation by unaffiliated research institutions is a crucial next step to solidify these findings within the broader scientific community. This guide, therefore, presents the current state of knowledge, highlighting the need for further independent investigation.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its comparators.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound | Target | Cell Type | Cytokine Inhibited | Concentration / IC50 | Percent Inhibition | Source |
| This compound | JNK | Mouse Peritoneal Macrophages | TNF-α, IL-6 | 10 µM | Data not specified in abstracts | [1][2] |
| SP600125 | JNK | RAW264.7 Macrophages | TNF-α, IL-6, IL-1β | Pre-treatment | Significantly decreased | [3] |
| Bentamapimod | JNK | Not specified | TNF-α, IL-8, RANTES, GM-CSF, ICAM-1 | Not specified | ~50% reduction | [4] |
| Dexamethasone | Glucocorticoid Receptor | Not specified in this context | Not applicable | Not applicable | Not applicable | N/A |
Table 2: In Vivo Efficacy in LPS-Induced Acute Lung Injury (ALI) in Mice
| Compound | Target | Dosage | Key Outcomes | Source |
| This compound | JNK | Not specified in abstracts | Alleviated LPS-induced ALI | [1] |
| SP600125 | JNK | 15 mg/kg (i.p.) | Markedly decreased TNF-α and IL-6 in BALF; Reduced pathological alterations | [5] |
| Dexamethasone | Glucocorticoid Receptor | 5 and 10 mg/kg (i.p.) | Reversed the increase in neutrophils and lymphocytes; Reversed the increase in IL-6 and TNF-α mRNA | [6][7] |
Experimental Protocols
1. In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Cell Culture: Mouse peritoneal macrophages or RAW264.7 macrophage cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, SP600125) for a specified duration (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell culture medium at a concentration known to induce a robust inflammatory response (e.g., 1 µg/mL).
-
Incubation: Cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).
-
Endpoint Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates can be used to measure protein expression of inflammatory mediators (e.g., COX-2, iNOS) via Western blot.
2. In Vivo LPS-Induced Acute Lung Injury (ALI) in Mice
-
Animal Model: Male C57BL/6 or BALB/c mice are commonly used.
-
Treatment: The test compound (e.g., this compound, SP600125, Dexamethasone) is administered via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time point before or after LPS challenge.
-
LPS Challenge: Mice are anesthetized, and LPS is administered intratracheally or intranasally to induce lung injury.
-
Sample Collection: At a specified time post-LPS challenge (e.g., 24-48 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissue is harvested for histological analysis and measurement of inflammatory markers.
-
Endpoint Analysis:
-
BALF Analysis: Total and differential cell counts are performed to quantify inflammatory cell infiltration (e.g., neutrophils). Cytokine levels (e.g., TNF-α, IL-6) are measured by ELISA.
-
Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of lung injury, including edema, inflammation, and alveolar damage.
-
Gene and Protein Expression: Lung tissue homogenates can be used to measure mRNA levels of inflammatory genes by RT-qPCR and protein levels by Western blot.
-
Visualizations
Caption: this compound inhibits the JNK signaling pathway.
Caption: Experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JNK inhibitor SP600125 protects against lipopolysaccharide-induced acute lung injury via upregulation of claudin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cyy-272
For researchers and drug development professionals, the lifecycle of a compound extends beyond its experimental use. The proper disposal of investigational drugs like Cyy-272, an indazole derivative and JNK inhibitor, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural framework for the safe and effective disposal of this compound.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) if available from the manufacturer for this compound and adhere to your institution's Environmental Health and Safety (EHS) protocols. In the absence of a specific SDS, this compound should be handled as a potentially hazardous substance based on its classification as an indazole derivative.
I. Hazard Profile and Safety Data
Quantitative Data Summary for Structurally Similar Indazole Derivatives:
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| H312: Harmful in contact with skin | Acute toxicity, dermal | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. |
| H315: Causes skin irritation | Skin corrosion/irritation | Wear protective gloves. If skin |
Essential Safety and Handling Protocols for Cyy-272
Disclaimer: The compound "Cyy-272" is not found in publicly available chemical databases or safety literature. The following guidelines are based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) in a powder form within a research and drug development laboratory setting.[1] A substance-specific risk assessment must be conducted before any handling of a new chemical entity.[2][3]
This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of potent compounds like this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure during the handling of potent compounds. The required PPE should be determined by a thorough risk assessment of the specific procedures being performed.[4][5] Below is a summary of recommended PPE for handling powdered this compound.
| Protection Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosolization, such as weighing and transferring powders. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[6][7] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[6] | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals during the procedure. |
| Body Protection | Disposable Coveralls | "Bunny suits" made from materials like Tyvek® or microporous film provide head-to-toe protection against chemical splashes and dust.[6][8][9] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use safety goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Disposable Shoe Covers | Shoe covers must be worn in the designated handling area and removed before exiting.[6][8] |
Operational and Disposal Plans
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases from preparation to disposal.
Experimental Protocol: Safe Handling of this compound Powder
1. Preparation and Pre-Handling:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards.[2][10][11]
-
Designated Area: All handling of this compound powder must occur in a designated area with restricted access, such as a containment ventilated enclosure (CVE), fume hood, or glove box.[1]
-
Decontamination Solution: Ensure a validated decontamination solution is readily available in the work area.
-
Waste Containers: Prepare clearly labeled, leak-proof, and puncture-resistant containers for all types of hazardous waste that will be generated (solid, liquid, sharps).[6]
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
2. Handling and Procedure:
-
Weighing and Transfer: Whenever possible, use a closed system for weighing and transferring the compound to minimize dust generation.[6] If handling powders openly, use techniques like gentle scooping to avoid aerosolization.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[6]
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[6]
3. Post-Procedure and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[6][12] The decontamination process involves rendering the compound inactive, followed by cleaning to remove any residue.[12]
-
Waste Disposal: The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.[7]
-
Solid Waste: All contaminated disposable items (gloves, coveralls, shoe covers, absorbent pads) must be placed in sealed, clearly labeled hazardous waste containers.[6]
-
Liquid Waste: Aqueous solutions may require neutralization before collection in designated waste carboys. Organic solvents should be collected in separate, appropriate waste containers.[13][14] Do not dispose of this compound waste down the drain.[6]
-
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[6]
Visualized Workflow for Handling this compound
The following diagram illustrates the logical flow of the handling process, emphasizing safety checkpoints and decision pathways.
Caption: Workflow for the safe handling of potent compound this compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. acs.org [acs.org]
- 4. 3m.com [3m.com]
- 5. sia-toolbox.net [sia-toolbox.net]
- 6. benchchem.com [benchchem.com]
- 7. aiha.org [aiha.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. intersolia.com [intersolia.com]
- 11. Risk Assessment - Health and Safety Authority [hsa.ie]
- 12. ph.health.mil [ph.health.mil]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
